molecular formula C8H6N2O3 B019921 2-Methoxy-4-nitrobenzonitrile CAS No. 101084-96-2

2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921
CAS No.: 101084-96-2
M. Wt: 178.14 g/mol
InChI Key: MLIKCKXLGYEGAO-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzonitrile is a high-purity benzonitrile derivative supplied as a very pale yellow to yellow crystalline powder. With a defined melting point of 177-181°C, this compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Research Applications This compound is primarily used as a key building block in the synthesis of complex organic molecules. Its applications include use as an intermediate in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nitro and nitrile groups on the aromatic ring make it a valuable substrate for studying electrophilic aromatic substitution (EAS) reactions, where the strong para-directing effect of the methoxy group competes with the meta-directing effect of the nitro group, leading to predictable regioselectivity. Specifications & Handling • CAS RN: 101084-96-2 • Molecular Formula: C₈H₆N₂O₃ • Molecular Weight: 178.15 g/mol • Purity: ≥98% (HPLC) • Melting Point: 177-181°C • Storage: Store at room temperature in a cool, dark, and dry place, sealed in the original container. Safety Information This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with care. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Always refer to the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIKCKXLGYEGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303222
Record name 2-Methoxy-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-96-2
Record name 2-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-nitrobenzonitrile is a strategically important organic building block utilized in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and materials science sectors. Its distinct substitution pattern—featuring a nitrile, a nitro group, and a methoxy group on a benzene ring—provides a unique combination of reactivity and electronic properties. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, a validated synthesis protocol with mechanistic insights, key chemical transformations, and a review of its applications. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical intermediate.

Core Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and application development. This compound is typically a light yellow to orange crystalline solid, a physical characteristic that is indicative of the nitroaromatic chromophore.[1]

Key Physicochemical Data

The essential identification and physical properties of this compound are summarized below for quick reference. These data are critical for reaction planning, safety assessments, and purification strategies.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 101084-96-2[2]
Molecular Formula C₈H₆N₂O₃[2][3]
Molecular Weight 178.14 g/mol [2][3]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 177-181 °C[1][4]
SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N[2][4]
InChIKey MLIKCKXLGYEGAO-UHFFFAOYSA-N[2][4]
Spectroscopic Signature Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key to this analysis is not just observing peaks, but understanding why they appear at specific locations based on the molecule's structure.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

    • The methoxy group (-OCH₃) protons are the most shielded and will appear as a sharp singlet at approximately 3.9-4.1 ppm.

    • The aromatic protons will be deshielded due to the electron-withdrawing effects of the nitro and nitrile groups. Their exact chemical shifts and coupling patterns are dictated by their positions relative to the three functional groups.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals.

    • The nitrile carbon (-C≡N) is typically found around 115-120 ppm.[6]

    • The methoxy carbon (-OCH₃) appears around 55-60 ppm.

    • The six aromatic carbons will have chemical shifts between ~100 and ~165 ppm, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group being the most deshielded and shielded, respectively.[7]

1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[5]

  • C≡N Stretch: A strong, sharp absorption band is expected in the range of 2210-2230 cm⁻¹ , which is highly characteristic of the nitrile functional group.

  • NO₂ Stretch: Two strong absorption bands will be present, corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. These typically appear around 1550-1490 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C-O Stretch: The aryl ether linkage will produce a strong C-O stretching band, typically in the region of 1250-1200 cm⁻¹ .

  • Aromatic C=C Stretch: Medium intensity bands in the 1620-1580 cm⁻¹ region confirm the presence of the benzene ring.

1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight, 178.14.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass (178.0378), confirming the elemental composition C₈H₆N₂O₃.[2][3]

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a common and reliable method involves the cyanation of a pre-functionalized aromatic precursor. One logical approach is the Sandmeyer reaction, starting from a corresponding aniline, or a nucleophilic aromatic substitution (SNAr) on a suitable substrate.

Proposed Synthesis Protocol: Cyanation of 1-Methoxy-3-nitro-4-halobenzene

This protocol is based on the well-established Rosenmund-von Braun reaction, a reliable method for introducing a nitrile group onto an aromatic ring. The choice of a copper(I) cyanide catalyst is crucial as it facilitates the nucleophilic substitution of the halide.

Experimental Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-1-methoxy-3-nitrobenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask. The use of a polar aprotic solvent is critical as it effectively dissolves the reagents and stabilizes the charged intermediates in the reaction mechanism.

  • Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. The inert atmosphere is necessary to prevent oxidation of the copper(I) catalyst. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Workup: After completion (typically 4-8 hours), cool the mixture to room temperature. Pour the dark reaction mixture into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Visualization of Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Core Process cluster_workup Purification cluster_end Final Product SM 4-Bromo-1-methoxy-3-nitrobenzene Reaction Rosenmund-von Braun Cyanation SM->Reaction Reacts with Reagents 1. Copper(I) Cyanide (CuCN) 2. DMF or NMP Solvent 3. Heat (140-160 °C) 4. N₂ Atmosphere Reagents->Reaction Undergoes Workup 1. Quench (FeCl₃ aq.) 2. Extraction (EtOAc) 3. Column Chromatography Reaction->Workup Yields crude product for Product This compound Workup->Product Yields pure

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a versatile intermediate.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which is a cornerstone transformation in medicinal chemistry. This creates 4-amino-2-methoxybenzonitrile, a key precursor for building more complex heterocyclic systems.[4] Common reducing agents include tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂, Pd/C). The resulting amino group can then undergo a vast array of reactions (e.g., acylation, diazotization, reductive amination).

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the nitro and nitrile groups, the methoxy group is a poor leaving group. However, under forcing conditions, it could potentially be displaced by strong nucleophiles.

Key Reaction Pathways

G cluster_reduction Reduction cluster_hydrolysis Hydrolysis center This compound Amine 4-Amino-2-methoxybenzonitrile center->Amine SnCl₂, HCl or H₂, Pd/C Acid 2-Methoxy-4-nitrobenzoic Acid center->Acid H₃O⁺, Heat Amide 2-Methoxy-4-nitrobenzamide center->Amide H₂O₂, NaOH

Caption: Major synthetic transformations of this compound.

Applications in Research and Drug Development

Substituted benzonitriles are a privileged scaffold in medicinal chemistry.[9][10] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities.[10] this compound, and particularly its reduced amino derivative, serves as a crucial intermediate in the synthesis of pharmacologically active molecules.

  • Kinase Inhibitors: The 4-amino-2-methoxybenzonitrile core is a known building block for various kinase inhibitors, which are a major class of anti-cancer drugs.[9] The specific substitution pattern is often critical for achieving high potency and selectivity for the target enzyme.

  • Organic Building Block: It is classified as an organic building block, meaning its primary use is as a starting material for the synthesis of more complex target molecules in diverse fields such as pharmaceuticals, agrochemicals, and dyes.[4]

  • Inflammatory Cytokine Inhibition: Research has indicated that some derivatives possess activity as inhibitors of inflammatory cytokine and chemokine production, highlighting potential applications in treating inflammatory conditions.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

Hazard Identification

The compound is classified as harmful and an irritant.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][12]

  • Signal Word: Warning.[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][14] For weighing or operations that may generate dust, a dust mask (e.g., N95) is recommended.[4]

  • Handling Practices: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] A recommended storage temperature is below 15°C in a dark place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

References

2-Methoxy-4-nitrobenzonitrile CAS number 101084-96-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile (CAS: 101084-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strategically positioned methoxy, nitro, and cyano group, makes it a versatile intermediate for the construction of complex molecular architectures. As a key building block, it serves as a precursor to a range of heterocyclic scaffolds that are central to the development of targeted therapeutics, particularly in oncology and immunology. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key chemical transformations, and its applications in modern drug discovery, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, cyano) groups on the benzonitrile core dictates its reactivity and physical properties.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 101084-96-2[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
IUPAC Name This compound[1]
Appearance Yellow to orange crystalline powder[2]
Melting Point 177-180 °C[3]
SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N[1]
InChI Key MLIKCKXLGYEGAO-UHFFFAOYSA-N[3]
Spectroscopic Data (Predicted and Experimental)

While comprehensive experimental spectra are not widely published, the spectroscopic profile can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2230-2210Strong, SharpC≡N (Nitrile) Stretch
~1530-1515 & ~1350-1340StrongAsymmetric & Symmetric N-O Stretch (NO₂)
~1280-1250StrongAryl-O-CH₃ Asymmetric Stretch
~1050-1020MediumAryl-O-CH₃ Symmetric Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are predicted based on established substituent effects on the benzene ring.[4]

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.1-8.3 ppm: The aromatic proton ortho to the nitro group and meta to the nitrile is expected to be the most downfield due to strong deshielding.

  • δ ~7.8-8.0 ppm: The aromatic proton ortho to the nitrile and meta to the nitro group will also be significantly downfield.

  • δ ~7.2-7.4 ppm: The aromatic proton positioned between the methoxy and nitro groups is expected to be the most upfield of the aromatic signals.

  • δ ~4.0 ppm: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~160-165 ppm: Carbon attached to the methoxy group (C-OCH₃).

  • δ ~145-150 ppm: Carbon bearing the nitro group (C-NO₂).

  • δ ~130-135 ppm: Aromatic CH carbons.

  • δ ~115-120 ppm: The nitrile carbon (C≡N).

  • δ ~100-110 ppm: Carbon bearing the nitrile group (C-CN).

  • δ ~56-58 ppm: The methoxy carbon (-OCH₃).

Synthesis and Mechanistic Insights

A robust and high-yielding synthesis of this compound can be achieved via the Williamson ether synthesis, starting from the commercially available 2-Hydroxy-4-nitrobenzonitrile.[5][6]

G cluster_0 Williamson Ether Synthesis A 2-Hydroxy-4-nitrobenzonitrile B Potassium 2-cyano-5-nitrophenoxide (Alkoxide Intermediate) A->B Deprotonation C This compound (Target Product) B->C SN2 Attack reagent1 K₂CO₃ (Base) Acetone (Solvent) reagent1->A reagent2 Dimethyl Sulfate (Methylating Agent) reagent2->B

Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices

  • Starting Material: 2-Hydroxy-4-nitrobenzonitrile is an ideal precursor. The phenolic proton is acidic and easily removed to form a nucleophilic phenoxide.

  • Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 mechanism without interfering.[5]

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and reactive methylating agent for this transformation. Methyl iodide (CH₃I) is an alternative but dimethyl sulfate is often preferred in industrial settings.

Step-by-Step Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Hydroxy-4-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone (10 mL per gram of starting material).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the selective reactivity of its functional groups. The most pivotal transformation is the reduction of the nitro group to a primary amine.

G A This compound B 4-Amino-2-methoxybenzonitrile A->B Nitro Group Reduction C Quinazoline Scaffolds (e.g., Kinase Inhibitors) B->C Cyclization/ Further Functionalization reagent SnCl₂·2H₂O / HCl or H₂, Pd/C reagent->A

Key reaction and synthetic application workflow.
Key Reaction: Nitro Group Reduction

The conversion of the nitro group to an amine unlocks the potential for building complex heterocyclic systems, such as quinazolines, which are prevalent in kinase inhibitors.[7][8]

Step-by-Step Protocol: Reduction to 4-Amino-2-methoxybenzonitrile
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.[7]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by TLC.

  • Neutralization: After completion, cool the reaction to room temperature and carefully neutralize the acid by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is basic (~8-9), which will precipitate tin salts.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-Amino-2-methoxybenzonitrile.

Applications in Drug Discovery and Research

The structural motifs within this compound and its derivatives are highly relevant to modern therapeutic design.

Precursor for Kinase Inhibitors

Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] Many FDA-approved kinase inhibitors feature a quinazoline core. The derivative, 4-Amino-2-methoxybenzonitrile, is a crucial building block for constructing this scaffold. For example, a closely related isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor.[7][10] This highlights the importance of the aminobenzonitrile scaffold derived from the title compound in accessing this privileged class of therapeutics.

Modulation of Inflammatory Pathways

Recent findings have identified this compound as an inhibitor of the CXCR2 receptor.[11] CXCR2 is a key chemokine receptor expressed on neutrophils and other immune cells that mediates their migration to sites of inflammation.[12][13] By blocking CXCR2, antagonists can prevent excessive neutrophil accumulation and subsequent tissue damage. This makes CXCR2 a promising target for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[12][14] The activity of this compound against this target suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

Hazard ClassGHS Hazard Statement
Acute Toxicity H302: Harmful if swallowed.[1]
H312: Harmful in contact with skin.[1]
H332: Harmful if inhaled.[1]
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1]
Respiratory Irritation H335: May cause respiratory irritation.[1]
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Use a certified respirator or work in a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple organic intermediate; it is a versatile and valuable building block for addressing complex challenges in modern medicine. Its well-defined physicochemical properties and predictable reactivity allow for its strategic incorporation into synthetic pathways targeting high-value therapeutic agents. From the established realm of kinase inhibitors to the promising field of CXCR2 modulation for inflammatory diseases, this compound offers researchers a reliable and potent tool for innovation in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-nitrobenzonitrile, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, reaction mechanism, experimental protocols, and characterization of this important molecule. The synthesis primarily involves the electrophilic nitration of 2-methoxybenzonitrile, a process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide emphasizes the scientific principles behind the synthesis, providing a robust framework for its successful execution and application in further research.

Introduction: The Significance of this compound

This compound is a key organic intermediate characterized by the presence of a methoxy, a nitro, and a nitrile group on a benzene ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules. For instance, it can be used in the preparation of 4-amino-2-methoxybenzonitrile, a compound with potential applications in medicinal chemistry. The strategic placement of these substituents allows for a range of chemical transformations, making it a valuable tool for chemists engaged in the design and synthesis of novel compounds with desired biological or material properties.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most common and direct route for the synthesis of this compound is the electrophilic aromatic substitution, specifically, the nitration of 2-methoxybenzonitrile. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-methoxybenzonitrile using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insights: The Role of Substituents in Regioselectivity

The success of this synthesis hinges on understanding the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the nitrile group (-CN).

  • The Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group. Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to it.

  • The Nitrile Group (-CN): The nitrile group, in contrast, is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects. It decreases the electron density of the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.

In the nitration of 2-methoxybenzonitrile, the activating ortho, para-directing effect of the methoxy group dominates over the deactivating meta-directing effect of the nitrile group. The methoxy group at position 1 directs the incoming electrophile to positions 2 (ortho), 4 (para), and 6 (ortho). The nitrile group at position 2 directs to positions 4 (meta) and 6 (meta). The confluence of these directing effects strongly favors the substitution at the 4-position, which is para to the strongly activating methoxy group and meta to the deactivating nitrile group, leading to the desired product, this compound.

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 2-methoxybenzonitrile to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, laboratory-scale protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methoxybenzonitrile99%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Deionized Water------
Ice------
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Reaction Workflow

A streamlined workflow for the synthesis of this compound.
Detailed Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzonitrile (1.0 eq) in dichloromethane. Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methoxybenzonitrile over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.[1]

Safety Precautions

Nitration reactions are highly exothermic and can be hazardous if not handled properly.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

  • The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.[2]

  • Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with extreme care.[3] In case of skin contact, immediately flush the affected area with copious amounts of water.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₆N₂O₃
Molecular Weight178.14 g/mol
AppearanceYellow to off-white solid
Melting Point177-180 °C (lit.)
SolubilitySoluble in dichloromethane, sparingly soluble in ethanol
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound would include a singlet for the methoxy protons and distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Methoxy groups typically show a singlet integrating to 3 protons between 2.4 and 4.4 ppm.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the methoxy group typically appears between 46 and 69 ppm.[4]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • ~2230 cm⁻¹ (C≡N stretch of the nitrile)

    • ~1520 and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches of the nitro group)

    • ~1250 cm⁻¹ (C-O stretch of the methoxy group)

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.14.

Conclusion

The synthesis of this compound via the electrophilic nitration of 2-methoxybenzonitrile is a well-established and reliable method. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, this valuable synthetic intermediate can be produced in high yield and purity. This guide provides the necessary theoretical background and practical instructions to enable researchers to confidently synthesize and utilize this compound in their scientific endeavors. The detailed characterization data also serves as a benchmark for quality control and assurance.

References

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methoxy-4-nitrobenzonitrile, a valuable organic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its structural characteristics, plausible synthetic pathways, spectroscopic profile, and potential applications. In light of the limited specific experimental data in peer-reviewed literature for this particular isomer, this guide combines established chemical principles, data from analogous compounds, and detailed standard protocols to serve as a robust resource for laboratory applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring three key functional groups: a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group. This unique substitution pattern on the benzene ring dictates its chemical reactivity and potential utility as a synthetic intermediate. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that influences its spectroscopic signature and reaction pathways.

Molecular Structure

The molecular structure consists of a benzene ring substituted at position 1 with a cyano group, at position 2 with a methoxy group, and at position 4 with a nitro group.

Figure 1: 2D Molecular Structure of this compound
Physicochemical Data Summary

The fundamental properties of this compound are summarized below, compiled from authoritative chemical databases.[1][2][3][4]

PropertyValueSource
IUPAC Name This compound[1][2][3]
CAS Number 101084-96-2[1][2][3][4]
Molecular Formula C₈H₆N₂O₃[1][2][3][4]
Molecular Weight 178.14 g/mol [1][2][4]
Appearance Yellow crystals or crystalline powder[3]
Melting Point 177-180 °C
SMILES COC1=C(C=CC(=C1)--INVALID-LINK--=O)C#N[1][2][3]
InChIKey MLIKCKXLGYEGAO-UHFFFAOYSA-N[1][2][3]

Proposed Synthetic Pathway

The proposed workflow starts from the commercially available 2-methoxy-4-nitroaniline. The amino group is first converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation (Sandmeyer Reaction) cluster_end Final Product start 2-Methoxy-4-nitroaniline step1 Formation of Diazonium Salt (NaNO₂, aq. H₂SO₄, 0-5 °C) start->step1 Reagents step2 Nucleophilic Substitution (CuCN, heat) step1->step2 Intermediate end This compound step2->end Isolation & Purification

Figure 2: Proposed Sandmeyer Reaction Workflow for Synthesis
Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure for the Sandmeyer reaction and should be adapted and optimized for this specific substrate.

Step 1: Diazotization of 2-Methoxy-4-nitroaniline

  • System Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water. Cool the flask to 0-5 °C using an ice-salt bath.

  • Amine Dissolution: Slowly add 2-methoxy-4-nitroaniline (1.0 eq) to the cold acid solution with vigorous stirring. Ensure the temperature is maintained below 10 °C. Stir until a fine, uniform suspension of the amine salt is formed.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension over 30-45 minutes. Causality Note: A slow, controlled addition is critical to prevent a dangerous exotherm and decomposition of the unstable diazonium salt. The temperature must be strictly maintained between 0 °C and 5 °C.

  • Validation Check: A slight excess of nitrous acid should be present to ensure complete reaction. This can be verified by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of nitrous acid.

Step 2: Cyanation (Sandmeyer Reaction)

  • Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent. Note: Many variations exist, including using KCN with CuSO₄. The choice of reagents can impact yield and safety.

  • Diazonium Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution is expected. Causality Note: The rate of addition must be controlled to manage the effervescence and any exotherm. The reaction is often heated gently (e.g., to 50-60 °C) after addition to drive it to completion.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Structural and Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the known effects of the present functional groups and data from analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) - Expected Data

  • Aromatic Region (δ 7.5-8.5 ppm): The three protons on the aromatic ring will appear as distinct signals. Due to the substitution pattern, they will exhibit splitting based on their coupling with neighboring protons. We expect a doublet, a doublet of doublets, and another doublet.

  • Methoxy Region (δ ~4.0 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR (Carbon NMR) - Expected Data

  • Aromatic Region (δ 110-165 ppm): Six distinct signals are expected for the six unique carbon atoms of the benzene ring. The carbon attached to the methoxy group will be shifted downfield, while the carbons bearing the electron-withdrawing nitro and nitrile groups will also be significantly deshielded.

  • Nitrile Carbon (δ ~115-120 ppm): The carbon of the nitrile group (-C≡N) typically appears in this region.

  • Methoxy Carbon (δ ~55-60 ppm): The carbon of the methoxy group (-OCH₃) will appear as a single peak in this upfield region.[7]

Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. Ensure enough scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire the carbon spectrum. A proton-decoupled pulse sequence is standard. A greater number of scans and a longer relaxation delay may be necessary compared to the ¹H spectrum due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

Expected Key IR Absorptions

  • C≡N Stretch (Nitrile): A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ . This is a highly characteristic peak for the nitrile group.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

  • C-O Stretch (Aryl Ether): A strong band for the aryl-O-CH₃ stretch is expected in the 1230-1270 cm⁻¹ region.

  • Aromatic C=C Bending: Multiple bands of varying intensity will appear in the fingerprint region, typically between 1400-1600 cm⁻¹ .

Protocol for ATR-FTIR Analysis

  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the exact mass of the molecule, C₈H₆N₂O₃, which is 178.0378 Da .[1][2]

  • Key Fragments: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), NO (M-30), and for this molecule, loss of a methyl radical from the methoxy group (M-15). Expected fragments would include m/z 163, 148, and 132.

Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Method: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method: Set the mass spectrometer to scan a range of m/z 40-300. The ionization energy is typically set to 70 eV.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum to find the molecular ion and key fragment ions.

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile chemical intermediate due to its trifunctional nature. Its primary utility in a research and development setting lies in its potential for further chemical modification.

Key Chemical Transformations
  • Reduction of the Nitro Group: The most significant reaction for this molecule in a drug discovery context is the selective reduction of the nitro group to an amine (2-methoxy-4-aminobenzonitrile). This transformation is pivotal as it installs a nucleophilic amino group that can be used for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and, most importantly, the construction of heterocyclic scaffolds. Standard reducing agents like tin(II) chloride in acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acetic acid are effective for this purpose.

  • Nucleophilic Aromatic Substitution: While the benzene ring is generally electron-rich due to the methoxy group, the strong electron-withdrawing effects of the para-nitro and ortho-cyano groups may activate adjacent positions for nucleophilic aromatic substitution under specific conditions, though this is less common than reactions involving the functional groups themselves.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under either acidic or basic conditions to form a carboxylic acid (2-methoxy-4-nitrobenzoic acid) or a primary amide (2-methoxy-4-nitrobenzamide), respectively. This allows for conversion to other important functional groups.

Potential as a Precursor in Medicinal Chemistry

While direct applications of this compound are not widely documented, its structural motifs are highly relevant. Substituted benzonitriles are critical pharmacophores in many therapeutic agents, including enzyme inhibitors.[8] The true potential of this molecule is realized upon reduction of the nitro group. The resulting 2-methoxy-4-aminobenzonitrile is an isomer of 4-amino-2-methoxy-5-nitrobenzonitrile, a known key intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors.[8][9] This suggests that this compound can serve as a valuable building block for generating libraries of novel heterocyclic compounds for screening against various biological targets, particularly protein kinases.

Safety and Handling

As a nitroaromatic compound, this compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

References

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-4-nitrobenzonitrile (CAS No. 101084-96-2), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document delves into the core physical and chemical properties of the molecule, supported by spectroscopic data and reactivity analysis. A detailed, field-proven synthetic protocol is presented, elucidating the mechanistic rationale behind the chosen synthetic strategy. Furthermore, this guide explores the applications of this compound as a versatile building block, particularly in the context of drug discovery and the synthesis of targeted therapeutics. This work is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a benzonitrile core functionalized with a methoxy group at the 2-position and a nitro group at the 4-position. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro and cyano) groups imparts a unique electronic character to the molecule, influencing its reactivity and making it a valuable precursor in organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations, positioning it as a strategic starting material for the construction of more complex molecular architectures.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize its key identifiers and properties, compiled from various sources.

Physical and Chemical Identifiers
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 101084-96-2[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 177-180 °C
InChI Key MLIKCKXLGYEGAO-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N[1]
Solubility Profile (Predicted)
SolventPredicted SolubilityRationale
Water InsolubleThe molecule is predominantly nonpolar due to the benzene ring.
DMSO, DMF SolubleThese polar aprotic solvents are expected to effectively solvate the molecule.
Acetone, Ethyl Acetate Moderately SolubleThese solvents should provide a reasonable degree of solubility.
Ethanol, Methanol Sparingly SolubleThe polarity of these protic solvents may allow for some dissolution, likely enhanced by gentle heating.[2]
Hexane, Toluene Insoluble to Sparingly SolubleThese nonpolar solvents are unlikely to be effective.
Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data is based on computational predictions and comparison with structurally similar compounds.

2.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide insights into the chemical environment of the protons and carbons in the molecule.

¹H NMR (Predicted in CDCl₃)
Chemical Shift (ppm) Assignment
~8.1 - 8.3Aromatic H (adjacent to NO₂)
~7.8 - 8.0Aromatic H (ortho to CN)
~7.2 - 7.4Aromatic H (meta to CN)
~4.0-OCH₃
¹³C NMR (Predicted in CDCl₃)
Chemical Shift (ppm) Assignment
~160C-OCH₃
~150C-NO₂
~135Aromatic CH
~125Aromatic CH
~120Aromatic CH
~115C-CN
~105Aromatic C (ipso to CN)
~57-OCH₃

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
~2230 - 2210StrongC≡N stretch (nitrile)
~1530 - 1510StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1280 - 1200StrongAryl C-O stretch (methoxy)
~1600, ~1480MediumAromatic C=C stretches

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment
178High[M]⁺ (Molecular Ion)
163Moderate[M - CH₃]⁺
148Moderate[M - NO]⁺
132High[M - NO₂]⁺
104Moderate[M - NO₂ - CO]⁺

Synthesis and Mechanistic Insights

A robust and scalable synthesis of this compound is critical for its utility as a chemical intermediate. A plausible and efficient two-step synthetic route starting from the commercially available 2-hydroxy-4-nitrobenzonitrile is outlined below. This approach leverages two well-established named reactions: the Williamson Ether Synthesis and the Sandmeyer Reaction.

Proposed Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Alternative Step for Nitrile Introduction 2-Hydroxy-4-nitrobenzonitrile 2-Hydroxy-4-nitrobenzonitrile This compound This compound 2-Hydroxy-4-nitrobenzonitrile->this compound CH₃I, K₂CO₃ Acetone, Reflux 2-Methoxy-4-nitroaniline 2-Methoxy-4-nitroaniline Diazonium Salt Diazonium Salt 2-Methoxy-4-nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Diazonium Salt->this compound CuCN, KCN Sandmeyer Reaction

Caption: Proposed synthetic pathways for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the methylation of the hydroxyl group of 2-hydroxy-4-nitrobenzonitrile. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the Sₙ2 reaction while minimizing side reactions.

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Mechanistic Rationale: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether linkage.[5][6][7]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its three functional groups.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[8] This transformation is particularly useful as it converts a deactivating group into a strongly activating amino group, opening up avenues for further functionalization, such as the synthesis of 4-amino-2-methoxybenzonitrile.

  • Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to a primary amine using strong reducing agents like LiAlH₄.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the strongly deactivating nitro and cyano groups. However, the methoxy group is an activating, ortho-, para-director. The net effect is a complex reactivity pattern where substitution is generally disfavored.

Applications in Drug Discovery and Development

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, often serving as key scaffolds or intermediates in the synthesis of therapeutic agents. This compound, with its specific substitution pattern, is a valuable building block for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

A significant application lies in its potential as a precursor for the synthesis of quinazoline-based kinase inhibitors. The reduction of the nitro group to an amine, followed by cyclization reactions, can lead to the formation of a quinazoline core. This heterocyclic system is found in several approved anti-cancer drugs, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The methoxy group in the 2-position can play a crucial role in modulating the binding affinity and selectivity of the final drug molecule to its target protein.

G This compound This compound Key Intermediate\n(4-Amino-2-methoxybenzonitrile) Key Intermediate (4-Amino-2-methoxybenzonitrile) This compound->Key Intermediate\n(4-Amino-2-methoxybenzonitrile) Reduction of NO₂ Quinazoline Scaffold Quinazoline Scaffold Key Intermediate\n(4-Amino-2-methoxybenzonitrile)->Quinazoline Scaffold Cyclization Targeted Therapeutics\n(e.g., Kinase Inhibitors) Targeted Therapeutics (e.g., Kinase Inhibitors) Quinazoline Scaffold->Targeted Therapeutics\n(e.g., Kinase Inhibitors) Further Functionalization

Caption: Logical workflow for the utilization of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifaceted organic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed and mechanistically justified synthetic protocol, and an exploration of its reactivity and applications. The strategic arrangement of its functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those relevant to the development of targeted therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in driving innovation in drug discovery is undeniable.

References

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

2-Methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the realm of organic synthesis, particularly in the development of targeted cancer therapeutics. Its strategic arrangement of a methoxy, a nitro, and a nitrile group on a benzene ring provides a unique chemical scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and critical role as a precursor to potent kinase inhibitors. While extensive experimental data for this specific molecule remains somewhat dispersed in scientific literature, this document consolidates available information and draws logical, experience-based inferences from closely related analogues to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

The core value of this compound lies in its utility as a versatile building block. The electron-withdrawing nature of the nitro and nitrile functionalities, juxtaposed with the electron-donating character of the methoxy group, creates a nuanced electronic landscape across the aromatic ring. This electronic arrangement dictates the regioselectivity of subsequent chemical transformations, allowing for controlled and predictable modifications. Notably, derivatives of this compound are direct precursors in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, underscoring its significance in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. Below is a summary of the known and predicted characteristics of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101084-96-2[3][4]
Molecular Formula C₈H₆N₂O₃[3][4]
Molecular Weight 178.14 g/mol [3][4]
Appearance Light yellow to orange powder/crystal[5]
Melting Point 177-180 °C[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. (Predicted based on analogues)[6]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Wavenumbers Assignment
¹H NMR δ ~8.0-8.2 (d, 1H), ~7.8-8.0 (dd, 1H), ~7.2-7.4 (d, 1H), ~4.0 (s, 3H)Aromatic protons, Methoxy protons
¹³C NMR δ ~160-165, ~150-155, ~140-145, ~125-130, ~120-125, ~115-120, ~100-105, ~55-60Aromatic carbons, Nitrile carbon, Methoxy carbon
IR Spectroscopy ~2230-2210 cm⁻¹, ~1530-1510 cm⁻¹, ~1350-1330 cm⁻¹, ~1280-1260 cm⁻¹C≡N stretch (nitrile), Asymmetric NO₂ stretch, Symmetric NO₂ stretch, Ar-O-C stretch

Note: These are predicted values and should be confirmed by experimental data.

Synthesis of this compound: Navigating the Synthetic Landscape

The synthesis of this compound can be approached through several strategic pathways, often dictated by the availability of starting materials and the desired scale of production. A common conceptual approach involves the introduction of the nitro and cyano functionalities onto a pre-existing methoxy-substituted benzene ring.

One plausible synthetic route commences from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This multi-step synthesis highlights several key organic transformations.[2][8] A related starting material, 4-nitrosalicylic acid, can also be envisioned as a precursor.[9]

Synthesis_Pathway_from_Isovanillin Isovanillin Isovanillin Intermediate1 Alkylation (Protection) Isovanillin->Intermediate1 e.g., Alkyl Halide Intermediate2 Oxime Formation & Dehydration Intermediate1->Intermediate2 1. NH₂OH·HCl 2. Ac₂O Intermediate3 Nitration Intermediate2->Intermediate3 HNO₃ FinalProduct This compound (Analogue) Intermediate3->FinalProduct caption Conceptual Synthetic Pathway from Isovanillin.

Caption: Conceptual Synthetic Pathway from Isovanillin.

A more direct, albeit still inferred, approach for a related compound involves the nitration of a substituted benzonitrile. For instance, a derivative, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, is synthesized by the nitration of 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile.[2] This highlights the feasibility of direct nitration on a suitably substituted benzonitrile precursor.

Key Chemical Transformations and Reactivity

The chemical reactivity of this compound is dominated by its functional groups, offering several avenues for further molecular elaboration.

Reduction of the Nitro Group: A Gateway to Heterocyclic Scaffolds

A cornerstone reaction of this compound and its derivatives is the selective reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various heterocyclic compounds, most notably quinazolines. The resulting amino group, positioned ortho to the nitrile, is primed for cyclization reactions.

Commonly employed reducing agents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation.[6][10] The choice of reagent is crucial to avoid the concomitant reduction of the nitrile functionality.

Nitro_Reduction_Mechanism StartingMaterial This compound Product 4-Amino-2-methoxybenzonitrile StartingMaterial->Product Reduction ReducingAgent Reducing Agent (e.g., Fe/AcOH, SnCl₂/HCl) ReducingAgent->Product caption Reduction of the Nitro Group. Gefitinib_Synthesis_Workflow Start 4-Methoxy-5-(3-morpholinopropoxy) -2-nitrobenzonitrile Step1 Reduction (e.g., Fe/AcOH) Start->Step1 Intermediate1 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile Step1->Intermediate1 Step2 Cyclization with Formamidine Acetate Intermediate1->Step2 Intermediate2 Quinazolinone Intermediate Step2->Intermediate2 Step3 Chlorination (e.g., SOCl₂) Intermediate2->Step3 Intermediate3 4-Chloroquinazoline Intermediate Step3->Intermediate3 Step4 Nucleophilic Substitution Intermediate3->Step4 3-Chloro-4-fluoroaniline FinalProduct Gefitinib Step4->FinalProduct caption Key steps in the synthesis of Gefitinib.

References

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-4-nitrobenzonitrile (CAS No: 101084-96-2), a key organic building block utilized in advanced chemical synthesis. The document details its chemical identity, physicochemical properties, established synthesis protocols, and characteristic reactivity. Emphasis is placed on the interplay between its functional groups—nitrile, methoxy, and nitro—which dictates its utility as a versatile intermediate in the development of complex molecules, particularly within pharmaceutical and materials science research.[1][2] Detailed, field-proven experimental methodologies are presented, alongside a discussion of safety protocols and potential applications, to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Nomenclature and Chemical Identity

This compound is systematically named according to IUPAC conventions, which clarifies the precise arrangement of its functional groups on the benzene ring.[3][4] The molecule's structure is defined by a nitrile group (-C≡N) and a methoxy group (-OCH₃) positioned ortho to each other, and a nitro group (-NO₂) located para to the methoxy group.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 101084-96-2Fisher Scientific[4]
Molecular Formula C₈H₆N₂O₃PubChem[3]
Molecular Weight 178.14 g/mol PubChem[3]
Canonical SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#NPubChem[3]
InChI Key MLIKCKXLGYEGAO-UHFFFAOYSA-NPubChem[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the polar nitro and nitrile groups, combined with the methoxy group, results in a crystalline solid with a distinct melting point.

PropertyValueSource
Appearance Yellow to orange solid/crystalsSigma-Aldrich, BenchChem[5]
Melting Point 177-180 °CSigma-Aldrich[6]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.BenchChem[5]
Topological Polar Surface Area 78.8 ŲPubChem[3]
XLogP3 1.9ECHEMI[7]

While detailed, experimentally verified spectroscopic data is not widely published, predictions based on its structure and analogous compounds provide a reliable profile for characterization.

  • ¹H NMR (Predicted): Signals are expected in the aromatic region for the three protons on the benzene ring, along with a characteristic singlet for the methoxy group (-OCH₃) protons.

  • ¹³C NMR (Predicted): Resonances will correspond to the eight unique carbon atoms, including the nitrile carbon, the aromatic carbons (influenced by the electronic effects of the substituents), and the methoxy carbon.[8]

  • IR Spectroscopy (Predicted): Key vibrational bands are anticipated, including a strong, sharp peak around 2210-2230 cm⁻¹ for the C≡N stretch of the nitrile group and strong absorptions for the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic transformations. The chosen pathway often depends on the availability and cost of starting materials. Two common strategies involve either the introduction of the nitrile group onto a pre-functionalized benzene ring or the modification of substituents on a pre-existing benzonitrile core.

Synthesis Route 1: Williamson Ether Synthesis and Nitration

A logical and frequently employed pathway begins with a precursor like 2-hydroxy-4-nitrobenzonitrile. The synthesis proceeds via two key steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group is converted to a methoxy group. This reaction is a classic Sₙ2 nucleophilic substitution where a deprotonated alcohol (alkoxide) attacks an alkyl halide.[9][10][11] In this case, the phenoxide ion, generated by treating 2-hydroxy-4-nitrobenzonitrile with a base (e.g., sodium hydride), acts as the nucleophile, attacking an electrophilic methylating agent like methyl iodide. The Sₙ2 mechanism requires a backside attack, which is efficient with a primary halide like methyl iodide.[9][12]

  • Aromatic Nitration (Alternative Starting Point): If starting from 2-methoxybenzonitrile, the nitro group is introduced via electrophilic aromatic substitution. However, this can lead to isomeric mixtures, making the first route from a pre-nitrated precursor more regioselective.

Williamson_Ether_Synthesis Start 2-Hydroxy-4-nitrobenzonitrile Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Base Base (e.g., NaH) in Solvent (e.g., DMF) Base->Intermediate MeI Methyl Iodide (CH3I) Product This compound MeI->Product Intermediate->Product SN2 Attack Sandmeyer_Reaction Aniline 2-Methoxy-4-nitroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization Diazotization NaNO2, HCl 0-5 °C Diazotization->Diazonium Cyanation CuCN Product This compound Cyanation->Product Diazonium->Product Cyanation Reactivity_Map cluster_FG Reactive Sites Central This compound Nitro Nitro Group (-NO2) Central->Nitro Nitrile Nitrile Group (-C≡N) Central->Nitrile Product_Amine 4-Amino-2-methoxybenzonitrile Nitro->Product_Amine Reduction (e.g., H2, Pd/C) Product_Aminomethyl 2-Methoxy-4-nitrobenzylamine Nitrile->Product_Aminomethyl Reduction (e.g., LiAlH4) Product_Acid 2-Methoxy-4-nitrobenzoic Acid Nitrile->Product_Acid Hydrolysis (H+ or OH-)

References

2-Methoxy-4-nitrobenzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic building block utilized primarily in the synthesis of more complex molecules. Its chemical structure, featuring a benzonitrile core substituted with a methoxy group and a nitro group, makes it a valuable intermediate, particularly in the preparation of 4-amino-2-methoxybenzonitrile. The successful use of this compound in synthetic routes—whether for reaction setup, purification, or formulation—is critically dependent on a thorough understanding of its solubility characteristics.

This guide provides a detailed examination of the solubility of this compound. It combines a theoretical analysis of its molecular structure to predict solubility behavior with a rigorous, step-by-step experimental protocol for quantitative determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for predicting its behavior in various solvents.

PropertyValueSource
CAS Number 101084-96-2[1]
Molecular Formula C₈H₆N₂O₃[1][2]
Molecular Weight 178.14 g/mol [2]
Melting Point 177-180 °C
Appearance Likely a solid at room temperature, given the high melting point.

The molecule's structure is paramount to its solubility. It contains a relatively non-polar benzene ring, but the substituents—a nitrile (-C≡N), a nitro (-NO₂), and a methoxy (-OCH₃) group—introduce significant polarity. The nitrile and nitro groups are strong electron-withdrawing groups and potent hydrogen bond acceptors. The methoxy group is a weaker polar feature. This combination of a non-polar core with multiple polar functional groups suggests a nuanced solubility profile, with a preference for polar organic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the molecular structure of this compound, a predicted solubility profile in common organic solvents can be established.

Logical Framework for Solubility Prediction

cluster_molecule This compound Structure cluster_solvents Solvent Categories A Benzene Ring (Non-polar) Prediction Predicted Solubility A->Prediction disfavors in polar B Nitro Group (-NO₂) (Highly Polar, H-bond acceptor) B->Prediction favors C Nitrile Group (-C≡N) (Polar, H-bond acceptor) C->Prediction favors D Methoxy Group (-OCH₃) (Moderately Polar) P Polar Aprotic (e.g., DMSO, DMF, Acetone) Strong Dipole-Dipole H Polar Protic (e.g., Methanol, Ethanol) H-Bonding N Non-polar (e.g., Hexane, Toluene) Van der Waals forces Prediction->P High Prediction->H Moderate to Good Prediction->N Low to Insoluble

Caption: Relationship between molecular features and predicted solubility.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound based on solvent polarity and the principles outlined above. This table serves as a predictive guide for solvent selection prior to experimental verification.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleStrong dipole-dipole interactions with the nitro and nitrile groups.
Dimethylformamide (DMF)Polar AproticHighly SolubleStrong dipole-dipole interactions, similar to DMSO.
AcetonePolar AproticSolubleGood polarity to interact with the functional groups.
Dichloromethane (DCM)Moderately PolarSparingly SolubleModerate polarity may be insufficient to fully overcome crystal lattice energy.
Ethyl AcetateModerately PolarSparingly SolubleCan act as a hydrogen bond acceptor, but overall polarity is moderate.
Methanol / EthanolPolar ProticSparingly to Moderately SolubleCapable of hydrogen bonding, but the non-polar ring may limit high solubility.
TolueneNon-polarInsolubleDominated by Van der Waals forces, unable to disrupt the polar interactions of the solute.
HexaneNon-polarInsolubleLacks the polarity needed to dissolve the compound.

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, a robust experimental protocol is required. The following method describes a self-validating system for determining the solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurement.

Safety Precautions:

  • Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

A Step 1: Preparation - Weigh excess solute - Add to known volume of solvent B Step 2: Equilibration - Seal vial - Agitate at constant temp (e.g., 25°C) - Equilibrate for 24-48 hours A->B C Step 3: Phase Separation - Allow solid to settle - Centrifuge or filter (0.45 µm PTFE) B->C D Step 4: Sample Dilution - Take an accurate aliquot of supernatant - Dilute with a suitable solvent C->D E Step 5: Quantification - Analyze by HPLC-UV - Compare to a standard curve D->E F Step 6: Calculation - Calculate concentration (e.g., mg/mL) - Account for dilution factor E->F

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 20-30 mg) to a 4 mL glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.

    • Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an isothermal shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture vigorously for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.

    • Visually confirm that excess solid remains at the end of the equilibration period. If no solid is present, more solute must be added and the equilibration repeated.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand for at least 1 hour to allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial. This clarified solution is the saturated sample.

  • Sample Analysis (HPLC-UV):

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Sample Preparation: Accurately dilute a small aliquot of the saturated sample with the solvent to bring its concentration within the linear range of the standard curve.

    • Analysis: Inject the standards and the diluted sample onto an appropriate HPLC system (e.g., C18 column) and measure the peak area at a suitable UV wavelength.

    • Quantification: Plot the peak area versus concentration for the standards to generate a calibration curve. Use the equation of the line to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a strong predictive framework can be built upon its molecular structure. The presence of multiple polar functional groups suggests high solubility in polar aprotic solvents like DMSO and DMF, with diminishing solubility in less polar media. For drug development and synthetic chemistry applications requiring precise data, the provided experimental protocol offers a reliable and accurate method for determining the solubility in any solvent of interest. This combination of theoretical insight and practical methodology provides a comprehensive resource for any scientist working with this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Methoxy-4-nitrobenzonitrile, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. We will delve into the strategic considerations and mechanistic underpinnings of each synthetic pathway, offering field-proven insights into experimental choices. The guide will cover syntheses commencing from four distinct and readily accessible starting materials: 2-methoxy-4-nitroaniline via the Sandmeyer reaction, 2-methoxy-4-nitrobenzaldehyde through an oxime intermediate, a halogenated precursor such as 2-chloro-5-nitroanisole via nucleophilic aromatic substitution, and 2-methoxy-4-nitrotoluene by oxidation and subsequent transformation. Each section will provide detailed, step-by-step methodologies, a discussion of the reaction mechanisms, and a comparative analysis of the different approaches.

Introduction

This compound is a highly functionalized aromatic compound with significant utility as a building block in organic synthesis. The strategic placement of its methoxy, nitro, and cyano groups offers a versatile scaffold for the construction of more complex molecules, including pharmaceuticals and fine chemicals.[1][2] The electron-withdrawing nature of the nitro and cyano moieties, in conjunction with the electron-donating character of the methoxy group, imparts a unique reactivity profile to the aromatic ring, allowing for a range of selective chemical modifications.

This guide will explore the most prevalent and practical methods for the synthesis of this compound, providing a robust framework for researchers to select the most appropriate route based on starting material availability, scalability, and safety considerations.

Synthetic Pathways to this compound

There are several viable synthetic routes to this compound, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by the availability of the starting material and the desired scale of the synthesis.

The Sandmeyer Reaction: A Classic Approach from 2-Methoxy-4-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the introduction of a cyano group, proceeding via a diazonium salt intermediate.[3] This method is particularly effective for the conversion of primary aromatic amines into benzonitriles.

Starting Material: 2-Methoxy-4-nitroaniline

Overview: This two-step process begins with the diazotization of 2-methoxy-4-nitroaniline to form the corresponding diazonium salt. This is followed by a copper(I) cyanide-catalyzed reaction to introduce the nitrile functionality.

Causality of Experimental Choices:

  • Diazotization: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive at higher temperatures. A strong acid, typically hydrochloric or sulfuric acid, is used to generate nitrous acid in situ from sodium nitrite.

  • Cyanation: Copper(I) cyanide is the classic reagent for the Sandmeyer cyanation. The copper(I) ion plays a crucial catalytic role in the single-electron transfer mechanism that generates an aryl radical and facilitates the substitution of the diazonium group with cyanide.

Experimental Protocol:

Step 1: Diazotization of 2-Methoxy-4-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methoxy-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with efficient stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Caption: Sandmeyer reaction pathway to this compound.

From Aldehyde to Nitrile: Synthesis from 2-Methoxy-4-nitrobenzaldehyde

The conversion of an aromatic aldehyde to a nitrile is a common transformation in organic synthesis, typically proceeding through an oxime intermediate.

Starting Material: 2-Methoxy-4-nitrobenzaldehyde

Overview: This two-step synthesis involves the condensation of 2-methoxy-4-nitrobenzaldehyde with hydroxylamine to form 2-methoxy-4-nitrobenzaldoxime, followed by dehydration to yield the target nitrile.

Causality of Experimental Choices:

  • Oxime Formation: The reaction of an aldehyde with hydroxylamine is a straightforward condensation reaction. It is often carried out in a protic solvent like ethanol and can be catalyzed by a weak acid or base.

  • Dehydration: A variety of dehydrating agents can be employed to convert the oxime to a nitrile. Acetic anhydride is a common and effective choice, though other reagents such as thionyl chloride, phosphorus pentoxide, or Burgess reagent can also be used. The choice of reagent can influence the reaction conditions and yield.

Experimental Protocol:

Step 1: Synthesis of 2-Methoxy-4-nitrobenzaldoxime

  • Dissolve 2-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4-nitrobenzaldoxime.

Step 2: Dehydration of 2-Methoxy-4-nitrobenzaldoxime

  • In a flask equipped with a reflux condenser, add 2-methoxy-4-nitrobenzaldoxime (1 equivalent) to an excess of acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring to hydrolyze the excess acetic anhydride.

  • The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a cold dilute sodium bicarbonate solution.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis from 2-Methoxy-4-nitrobenzaldehyde.

Nucleophilic Aromatic Substitution (SNAr): The Halogen Displacement Strategy

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups.[4]

Starting Material: 2-Chloro-5-nitroanisole (or the corresponding bromo-analogue)

Overview: In this reaction, the halogen atom on the aromatic ring is displaced by a cyanide ion. The presence of the nitro group in the para position relative to the leaving group is crucial for the activation of the substrate towards nucleophilic attack.

Causality of Experimental Choices:

  • Substrate Activation: The nitro group strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom attached to the halogen electrophilic and susceptible to nucleophilic attack. This stabilization of the intermediate Meisenheimer complex is a key requirement for the SNAr mechanism.[4]

  • Cyanide Source and Solvent: A variety of cyanide sources can be used, including sodium cyanide, potassium cyanide, or copper(I) cyanide. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-5-nitroanisole (1 equivalent) in a suitable polar aprotic solvent like DMSO or DMF.

  • Add a cyanide source such as sodium cyanide or potassium cyanide (1.2-1.5 equivalents).

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the specific halide.

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the product.

  • Filter the solid, wash it extensively with water to remove any residual cyanide salts, and dry.

  • The crude this compound can be purified by recrystallization.

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

Oxidation of a Toluene Derivative: A Multi-step Approach

This route utilizes the readily available 2-methoxy-4-nitrotoluene and involves the oxidation of the methyl group to a functional group that can then be converted to a nitrile.

Starting Material: 2-Methoxy-4-nitrotoluene

Overview: A common strategy involves the oxidation of the methyl group to an aldehyde, which can then be converted to the nitrile as described in section 2.2.

Causality of Experimental Choices:

  • Oxidation of the Methyl Group: The oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging to perform selectively. One reported method involves a two-step process where the methyl group is first converted to a diacetoxy derivative using chromium trioxide in acetic anhydride and acetic acid, followed by hydrolysis to the aldehyde.[5] This multi-step approach helps to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 2-Methoxy-4-nitrobenzaldehyde from 2-Methoxy-4-nitrotoluene [5]

  • To a stirred and cooled (0-10 °C) mixture of 2-methoxy-4-nitrotoluene (1 equivalent) in acetic acid and acetic anhydride, slowly add chromium trioxide (2.8 equivalents).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Carefully pour the reaction mixture onto ice to precipitate the intermediate, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.

  • Filter and dry the intermediate.

  • Hydrolyze the diacetoxy intermediate by heating it in a mixture of diethyl ether and concentrated hydrochloric acid to yield 2-methoxy-4-nitrobenzaldehyde.

Step 2: Conversion of 2-Methoxy-4-nitrobenzaldehyde to this compound

  • Follow the two-step protocol described in Section 2.2 (oxime formation and dehydration).

Caption: Synthesis from 2-methoxy-4-nitrotoluene.

Comparative Analysis of Synthetic Routes

Starting MaterialSynthetic RouteAdvantagesDisadvantages
2-Methoxy-4-nitroaniline Sandmeyer ReactionWell-established and reliable method.[3]Use of toxic cyanide salts; diazonium salts can be unstable.
2-Methoxy-4-nitrobenzaldehyde Oxime Formation & DehydrationGenerally good yields; avoids highly toxic reagents in the final step.Requires the synthesis of the aldehyde if not commercially available.
2-Chloro-5-nitroanisole Nucleophilic Aromatic SubstitutionDirect and often high-yielding.Requires a halogenated precursor; may require high reaction temperatures.
2-Methoxy-4-nitrotoluene Oxidation & ConversionStarts from a potentially inexpensive material.Multi-step process; oxidation can be difficult to control and may use hazardous reagents like chromium trioxide.[5]

Safety and Handling

  • Cyanide Compounds: Sodium cyanide, potassium cyanide, and copper(I) cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared and used in situ at low temperatures.

  • Chromium Trioxide: Chromium(VI) compounds are carcinogenic and strong oxidizing agents. Handle with extreme care and appropriate containment.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and personal protective equipment.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with the choice of route largely dependent on the availability of the starting material and the desired scale of production. The Sandmeyer reaction starting from 2-methoxy-4-nitroaniline offers a classic and robust approach. The conversion of 2-methoxy-4-nitrobenzaldehyde provides a reliable alternative, while nucleophilic aromatic substitution on a halogenated precursor is a direct and efficient method. The multi-step synthesis from 2-methoxy-4-nitrotoluene is also a viable option, particularly if the starting material is readily accessible. Careful consideration of the reaction conditions, safety precautions, and purification methods is essential for the successful and safe synthesis of this valuable chemical intermediate.

References

Methodological & Application

The Synthetic Versatility of 2-Methoxy-4-nitrobenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block in Modern Organic Synthesis

2-Methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a methoxy, a nitro, and a nitrile group on the benzene ring offers a rich platform for a variety of chemical transformations. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and cyano moieties dictates its reactivity, rendering it a versatile substrate for medicinal and materials chemistry.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the construction of heterocyclic scaffolds of pharmaceutical relevance. We will delve into the core reactivity of its functional groups, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 101084-96-2[2]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.14 g/mol [2]
Appearance Tan solid[3]
Melting Point 177-180 °C
Solubility Soluble in many organic solvents

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the transformations of its nitro and nitrile functionalities. The strategic positioning of these groups allows for the construction of complex heterocyclic systems, most notably quinazolines.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The selective reduction of the nitro group to an amine is a cornerstone transformation of this compound, yielding 4-amino-2-methoxybenzonitrile. This diamine is a key precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Several methods can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation over platinum or palladium catalysts is highly efficient but may also affect the nitrile group under certain conditions.[4] Chemical reduction methods offer greater selectivity. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for the selective reduction of nitro groups in the presence of other reducible functionalities like nitriles.[5] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.

dot

Reduction_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound Nitroso Nitroso Intermediate This compound->Nitroso [H] SnCl2_HCl SnCl2 / HCl Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] 4-Amino-2-methoxybenzonitrile 4-Amino-2-methoxybenzonitrile Hydroxylamine->4-Amino-2-methoxybenzonitrile [H]

Caption: Stepwise reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxybenzonitrile, which can be further purified by column chromatography or recrystallization.

Synthesis of Quinazolin-4(3H)-ones: A Key Heterocyclic Scaffold

Quinazolin-4(3H)-ones are a class of heterocyclic compounds with significant biological activities, including anticancer and anti-inflammatory properties.[6] 2-Nitrobenzonitriles, such as this compound, serve as excellent starting materials for a one-pot synthesis of these valuable scaffolds.[7] This transformation involves the initial reduction of the nitro group to an amine, followed by an in-situ cyclization with a suitable C1 source, such as formic acid.

The one-pot nature of this reaction is highly efficient, avoiding the isolation of the intermediate amino-benzonitrile. The reduction of the nitro group is typically achieved using reducing agents that are compatible with the subsequent cyclization conditions. A combination of a reducing metal salt and a hydride source, such as ferric chloride and hydrazine hydrate, has been shown to be effective.[6] Following the reduction, the introduction of formic acid and heating promotes the formylation of the newly formed amino group and subsequent intramolecular cyclization to the quinazolinone ring system.

dot

Quinazoline_Synthesis Start This compound Reduction Reduction of Nitro Group (e.g., FeCl3 / N2H4·H2O) Start->Reduction Intermediate In-situ generated 4-Amino-2-methoxybenzonitrile Reduction->Intermediate Cyclization Formylation and Cyclization (Formic Acid, Heat) Intermediate->Cyclization Product 7-Methoxyquinazolin-4(3H)-one Cyclization->Product

Caption: One-pot synthesis of quinazolin-4(3H)-one.

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol

  • Formic acid

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of water and methanol, add a catalytic amount of ferric chloride.

  • Heat the mixture to reflux and add hydrazine hydrate (4.0-5.0 eq) dropwise. Continue refluxing for 2-3 hours until the reduction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully add hydrochloric acid followed by formic acid.

  • Heat the reaction mixture to a higher temperature (around 130 °C) and maintain for 2-3 hours to facilitate cyclization.

  • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 7-methoxyquinazolin-4(3H)-one, which can be purified by recrystallization.

Transformations of the Nitrile Group

The cyano group in this compound is also amenable to various chemical transformations, further expanding its synthetic utility.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[8] This transformation is valuable for introducing a carboxylic acid functionality, which can then be used for further derivatization, such as amide bond formation.

  • Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9] This provides a route to aminomethyl-substituted aromatic compounds.

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis.[9]

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its rich functionality allows for the efficient construction of complex molecules, particularly heterocyclic systems of medicinal importance. The protocols detailed in this guide for the reduction of the nitro group and the one-pot synthesis of quinazolin-4(3H)-ones provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The potential for further transformations of the nitrile group opens up additional avenues for the creation of diverse molecular architectures. As the demand for novel bioactive compounds continues to grow, the strategic application of multifunctional intermediates like this compound will undoubtedly play a crucial role in advancing the fields of drug discovery and materials science.

References

Introduction: The Strategic Importance of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Methoxy-4-nitrobenzonitrile: A Versatile Building Block for Pharmaceutical Synthesis

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. This compound is a highly functionalized aromatic compound that serves as a critical organic building block.[1] Its structure, featuring a benzonitrile core substituted with a methoxy (-OCH₃) and a nitro (-NO₂) group, offers a unique combination of reactivity and positional control, making it an invaluable precursor for the synthesis of heterocyclic compounds, which form the backbone of a vast number of modern therapeutics.

The true synthetic potential of this compound is unlocked through the selective transformation of its functional groups. The electron-withdrawing nitro and cyano groups, combined with the electron-donating methoxy group, create a specific electronic environment that directs further chemical modifications. The most pivotal of these transformations is the reduction of the nitro group to an amine. This reaction yields 4-amino-2-methoxybenzonitrile, an intermediate poised for cyclization reactions to form fused heterocyclic systems like quinazolines and quinazolinones. These scaffolds are prevalent in a variety of pharmacologically active agents, most notably in the class of kinase inhibitors used in targeted cancer therapy.[2][3]

This guide provides a detailed overview of the properties of this compound, a comprehensive, field-proven protocol for its conversion into the key 4-amino-2-methoxybenzonitrile intermediate, and a discussion of the subsequent applications in pharmaceutical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 101084-96-2 [1][4]
Molecular Formula C₈H₆N₂O₃ [5]
Molecular Weight 178.14 g/mol [1]
Appearance Solid [1]
Melting Point 177-180 °C [1]
SMILES String COc1cc(ccc1C#N)--INVALID-LINK--=O [1]

| InChI Key | MLIKCKXLGYEGAO-UHFFFAOYSA-N |[1] |

Table 2: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation mark) [1]
Signal Word Warning [1]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1]
Precautionary Statements P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 [1]

| Recommended PPE | Dust mask (type N95 or equivalent), safety glasses/eyeshields, chemical-resistant gloves. |[1] |

Core Application: Synthesis of 4-Amino-2-methoxybenzonitrile

The primary and most valuable application of this compound in pharmaceutical synthesis is its use as a precursor to 4-amino-2-methoxybenzonitrile.[1] This transformation is a critical gateway to more complex heterocyclic structures.

Principle of the Reaction

The conversion hinges on the selective reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). This is a cornerstone reaction in organic synthesis. The resulting product, 4-amino-2-methoxybenzonitrile, possesses ortho- and para-disposed functional groups (cyano and amino, respectively) that are primed for subsequent intramolecular or intermolecular cyclization reactions. This structural motif is particularly well-suited for constructing the quinazoline ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents.[2]

A well-established and reliable method for this reduction utilizes tin(II) chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid.[6] The tin(II) ion acts as the reducing agent, donating electrons to the nitro group in a stepwise process, while the acid protonates the oxygen atoms, facilitating their removal as water molecules.[6]

Caption: Synthetic workflow from this compound to a final API.

Detailed Experimental Protocol: Reduction of this compound

This protocol details the laboratory-scale synthesis of 4-amino-2-methoxybenzonitrile using a tin(II) chloride reduction method adapted from established procedures for analogous compounds.[6]

Materials and Reagents
  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (or Ethyl Acetate)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for workup and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol. Causality Note: Ethanol is used as a solvent to create a slurry that can be effectively heated and stirred.

  • Preparation of Reducing Agent: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood.

  • Initiation of Reaction: Add the tin(II) chloride solution to the suspension of the starting material in the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain this temperature and stir vigorously for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting material spot.

  • Reaction Quench and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a solution of sodium hydroxide or sodium bicarbonate to neutralize the excess acid. Causality Note: This step must be performed slowly, often in an ice bath, as the neutralization is highly exothermic. The goal is to raise the pH to a basic level (pH 8-9), which deprotonates the product amine, making it soluble in organic solvents, and precipitates tin salts. A thick, white precipitate of tin hydroxides will form.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. If filtration is difficult, the entire basic slurry can be transferred to a separatory funnel and extracted multiple times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxybenzonitrile. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid.

Downstream Utility: A Gateway to Kinase Inhibitors

The 4-amino-2-methoxybenzonitrile synthesized via the protocol above is a valuable precursor for building the quinazoline core structure found in many pharmaceuticals.[2][6] For example, this intermediate can undergo cyclization with formic acid or its equivalents to form 7-methoxyquinazolin-4(3H)-one. This quinazolinone core can then be further functionalized at the 4-position (typically by chlorination followed by nucleophilic substitution) and elsewhere on the ring to create potent and selective enzyme inhibitors.[2] This general strategy is employed in the synthesis of several approved drugs, highlighting the industrial relevance of this transformation.

Caption: Conceptual workflow for converting the intermediate to a kinase inhibitor.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting material that provides a reliable and efficient entry point into complex, pharmaceutically relevant heterocyclic systems. The straightforward and high-yielding reduction of its nitro group to produce 4-amino-2-methoxybenzonitrile is a robust and scalable transformation. The resulting intermediate is a versatile building block, particularly for the synthesis of quinazoline-based kinase inhibitors that are at the forefront of targeted therapies. The protocols and applications detailed in this guide underscore the compound's significance and provide researchers with the foundational knowledge to leverage its synthetic potential in drug discovery and development programs.

References

Application Note: Synthesis of 4-Amino-2-methoxybenzonitrile from 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-methoxybenzonitrile is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structure, featuring an amine, a methoxy group, and a nitrile, provides a versatile scaffold for the development of novel therapeutics.[3][4] This application note provides a detailed protocol for the synthesis of 4-amino-2-methoxybenzonitrile via the reduction of its nitro precursor, 2-methoxy-4-nitrobenzonitrile. The focus is on providing a robust and reproducible method suitable for a laboratory setting, with an emphasis on the underlying chemical principles, safety considerations, and analytical validation of the final product.

Chemical Principles and Strategy

The core transformation in this synthesis is the reduction of an aromatic nitro group to a primary amine. Several methods are available for this conversion, including catalytic hydrogenation and metal-mediated reductions.[5]

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[6][7] It is generally a clean and efficient method, with water being the only byproduct.[8] However, care must be taken as the nitrile group can also be susceptible to reduction under certain hydrogenation conditions.[9][10]

Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in acidic media or iron in acetic acid are also effective for nitro group reductions.[7][11] The SnCl₂ method is particularly useful due to its mildness and selectivity for the nitro group in the presence of other reducible functionalities.[12] The mechanism involves the transfer of electrons from the metal salt to the nitro group, followed by protonation from the acidic solvent.[13][14]

For this application note, we will focus on the catalytic hydrogenation using Palladium on carbon (Pd/C) due to its high efficiency and atom economy.[8] This method is often preferred in pharmaceutical development for its clean reaction profile and ease of product isolation.

Experimental Protocol

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Palladium on carbon (10 wt. % loading, wet)Magnetic stirrer and stir bar
Methanol (ACS grade)Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Ethyl acetate (ACS grade)Buchner funnel and filter paper
Celite®Rotary evaporator
Anhydrous sodium sulfateThin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Deuterated chloroform (CDCl₃) for NMRNMR Spectrometer
Infrared (IR) Spectrometer
Mass Spectrometer (MS)
Safety Precautions
  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

  • Palladium on Carbon: 10% Pd/C (wet) is flammable. Handle with care and avoid ignition sources. Dry Pd/C is pyrophoric and should be handled under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from sparks and open flames.

  • Solvents: Methanol and ethyl acetate are flammable. Handle in a well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.[15]

Reaction Workflow

SynthesisWorkflow Start This compound Reaction Dissolve in Methanol Add 10% Pd/C Start->Reaction Step 1 Hydrogenation Hydrogenation (H₂, balloon, RT) Reaction->Hydrogenation Step 2 Workup Filter through Celite® Concentrate Filtrate Hydrogenation->Workup Step 3 Purification Column Chromatography (if necessary) Workup->Purification Step 4 Product 4-Amino-2-methoxybenzonitrile Purification->Product Final Product

Caption: Workflow for the synthesis of 4-amino-2-methoxybenzonitrile.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: To the solution, carefully add 10% palladium on carbon (0.1 eq by weight).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 4-amino-2-methoxybenzonitrile.

Analytical Characterization

The identity and purity of the synthesized 4-amino-2-methoxybenzonitrile should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Spectra should show characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.[16]
¹³C NMR Spectra should show the expected number of carbon signals corresponding to the aromatic ring, the nitrile carbon, and the methoxy carbon.[17]
IR Spectroscopy The spectrum should exhibit characteristic absorption bands for the N-H stretch of the primary amine (around 3400-3200 cm⁻¹), the C≡N stretch of the nitrile (around 2220-2240 cm⁻¹), and the C-O stretch of the methoxy group (around 1200-1300 cm⁻¹).[16]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-amino-2-methoxybenzonitrile (C₈H₈N₂O, MW: 148.16 g/mol ).[18]

Discussion

The catalytic hydrogenation of this compound is a highly effective method for the synthesis of 4-amino-2-methoxybenzonitrile. The reaction is generally clean, high-yielding, and proceeds under mild conditions.[8] The choice of solvent can influence the reaction rate, with polar protic solvents like methanol often being effective.[19] It is crucial to monitor the reaction to prevent over-reduction of the nitrile group. The workup procedure is straightforward, and the product can be easily purified if required.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-amino-2-methoxybenzonitrile. The described method is suitable for laboratory-scale synthesis and provides a foundation for researchers in drug discovery and development who require this key intermediate. The emphasis on safety, detailed experimental steps, and thorough analytical characterization ensures the reproducibility and integrity of the synthesis.

References

Application Note: A Validated Protocol for the Regioselective Nitration of 2-amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel scaffold development.

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical development.[1][2][3] The procedure details a direct nitration method, offering a balance of efficiency and control. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the chosen conditions, addresses potential challenges, and emphasizes a culture of safety through rigorous handling procedures. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction: Strategic Importance of Nitrated Benzonitriles

Substituted benzonitriles are privileged scaffolds in medicinal chemistry, with the nitrile group serving as a versatile precursor for various bioisosteres.[1] The introduction of a nitro group onto the 2-amino-4-methoxybenzonitrile core further enhances its synthetic utility. The resulting compound, 2-amino-4-methoxy-5-nitrobenzonitrile, is a valuable building block for the synthesis of more complex heterocyclic systems, including quinazolines, which are prominent in the development of kinase inhibitors.[3] The strategic placement of the nitro group is achieved through a carefully controlled electrophilic aromatic substitution reaction, the success of which hinges on a deep understanding of the substrate's electronic properties and meticulous execution of the experimental protocol.

Mechanistic Insights: The Basis for Regioselectivity

The nitration of 2-amino-4-methoxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4][6]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.[7][8] However, in the strongly acidic medium of the nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺).[4][9] This protonated form is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[9]

Consequently, the directing influence of the methoxy group becomes dominant, guiding the incoming electrophile. The para position to the methoxy group is sterically hindered by the cyano group. Therefore, the nitration occurs predominantly at the ortho position to the methoxy group (position 5), which is also meta to the protonated amino group. This interplay of electronic and steric effects leads to the desired 2-amino-4-methoxy-5-nitrobenzonitrile isomer.

Experimental Protocol: Direct Nitration

This protocol is adapted from established procedures for the nitration of structurally related compounds and is designed for robust performance.[1][10][11]

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-amino-4-methoxybenzonitrileReagent grade, >98%
Concentrated Sulfuric Acid (H₂SO₄)98%
Fuming Nitric Acid (HNO₃)70%
Crushed IcePrepared from deionized water
EthanolReagent grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice-salt bath
Thermometer
Buchner funnel and filter paper
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methoxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C.[1][10] An ice-salt bath is recommended to maintain this temperature.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material using a dropping funnel.[1][10] Crucially, maintain the internal reaction temperature between 0 and 5°C throughout the addition. [1][2][10] Exceeding this temperature range can lead to the formation of undesired byproducts and potential runaway reactions.[12]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Workup - Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.[1][2][10] This will quench the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the solid precipitate with copious amounts of cold water until the filtrate is neutral (check with pH paper).[2][10] This step is critical to remove any residual acid.

  • Drying: Dry the crude product under vacuum.[10]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-methoxy-5-nitrobenzonitrile as a yellow solid.[10]

Experimental Workflow Diagram

Nitration_Workflow Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_material 2-amino-4-methoxybenzonitrile dissolution Dissolve starting material in H₂SO₄ at 0°C start_material->dissolution conc_h2so4 Concentrated H₂SO₄ conc_h2so4->dissolution nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄) conc_h2so4->nitrating_mix fuming_hno3 Fuming HNO₃ fuming_hno3->nitrating_mix addition Slow dropwise addition of nitrating mixture (Maintain T < 5°C) dissolution->addition nitrating_mix->addition stirring Stir at 0-5°C for 2-3 hours addition->stirring quench Pour onto crushed ice stirring->quench filtration Filter precipitate quench->filtration wash Wash with cold water until neutral filtration->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from ethanol dry->recrystallize product Pure 2-amino-4-methoxy- 5-nitrobenzonitrile recrystallize->product

Caption: Workflow for the nitration of 2-amino-4-methoxybenzonitrile.

Safety, Handling, and Emergency Procedures

A paramount emphasis on safety is non-negotiable for this procedure.

Hazard Assessment
  • Concentrated Nitric and Sulfuric Acids: Both are highly corrosive and can cause severe burns upon contact with skin or eyes.[13][14][15] Nitric acid is a strong oxidizing agent and can react violently with organic materials.[14][16][17]

  • Fuming Nitric Acid: Releases toxic nitrogen dioxide fumes, which can cause severe respiratory irritation and delayed pulmonary edema.[13][17]

  • Exothermic Reaction: The nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, posing an explosion hazard.[12][18]

Required Personal Protective Equipment (PPE)
  • Acid-resistant gloves (e.g., nitrile).

  • Chemical safety goggles and a face shield are mandatory.[13][19]

  • A chemical-resistant lab coat or apron.[13]

Engineering Controls
  • All steps of this procedure must be performed in a certified chemical fume hood to prevent inhalation of toxic fumes.[13]

  • An emergency eyewash station and safety shower must be immediately accessible.[13][15]

Spill and Emergency Response
  • Small Spills (<1 Liter): Neutralize with an appropriate agent like sodium bicarbonate or a commercial acid spill kit.[16][20] Absorb with an inert material and dispose of as hazardous waste.[16]

  • Large Spills (>1 Liter): Evacuate the immediate area and follow institutional emergency procedures.[14]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[14][15]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time at 0-5°C. Ensure efficient stirring.
Loss of product during workupEnsure complete precipitation by using sufficient ice. Avoid excessive washing.
Formation of Byproducts Over-nitration or side reactionsStrictly maintain the reaction temperature below 5°C. Reduce the amount of nitrating agent slightly.[12]
Oxidation of the amino groupEnsure slow, controlled addition of the nitrating agent.[12] Consider a protection-deprotection strategy if direct nitration proves problematic.[2]
Difficulty in Purification Presence of isomeric impuritiesOptimize reaction temperature to favor the desired isomer.[12] Column chromatography may be required if recrystallization is ineffective.

Conclusion

The direct nitration of 2-amino-4-methoxybenzonitrile is an effective method for the synthesis of the valuable 5-nitro derivative. Adherence to the detailed protocol, particularly with respect to temperature control and safety precautions, is essential for a successful and safe outcome. This application note provides the necessary framework for researchers to confidently and reproducibly synthesize this key building block for further applications in drug discovery and development.

References

reaction of 2-Methoxy-4-nitrobenzonitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution Reactions of 2-Methoxy-4-nitrobenzonitrile

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted benzonitriles are indispensable structural motifs. Among these, this compound stands out as a highly versatile and reactive intermediate. Its chemical architecture—an aromatic ring functionalized with a methoxy group, a nitrile group, and a nitro group—creates a unique electronic environment ripe for chemical modification. The potent electron-withdrawing properties of the para-nitro and ortho-cyano groups profoundly activate the benzene ring for Nucleophilic Aromatic Substitution (SNAr), making the methoxy group at the C2 position a viable leaving group.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of this compound with various nucleophiles. We will delve into the core mechanistic principles, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Part 1: The Mechanistic Foundation of SNAr on this compound

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more common electrophilic substitutions seen with benzene, SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring.[1][2] This pathway is only efficient when powerful electron-withdrawing groups (EWGs) are present on the ring, positioned ortho or para to a suitable leaving group.[3][4]

In our substrate, the nitro (-NO2) group at the C4 position and the cyano (-CN) group at the C1 position work in concert to reduce the electron density of the ring, particularly at the carbon atom bonded to the methoxy leaving group (C2). This electronic deficit makes the C2 position highly electrophilic and susceptible to attack.

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism:[5][6]

  • Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing the methoxy group. This is typically the rate-determining step of the reaction.[5] The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6][7] The stability of this complex is the cornerstone of the reaction's feasibility; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group.

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the leaving group, in this case, the methoxide anion (CH3O-).

The overall transformation results in the net replacement of the methoxy group with the incoming nucleophile.

Caption: General mechanism for the SNAr reaction.

Part 2: Application Protocols for Key Nucleophilic Transformations

The activated nature of this compound allows for reactions with a wide array of nucleophiles. Below are detailed protocols for transformations with common and synthetically valuable nucleophilic classes.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

The formation of a C-N bond via SNAr is fundamental to the synthesis of numerous pharmaceuticals, including kinase inhibitors.[8][9] Primary and secondary amines readily displace the methoxy group to yield N-substituted 2-amino-4-nitrobenzonitriles.

Experimental Protocol: Synthesis of 2-(Morpholino)-4-nitrobenzonitrile

  • Reagents and Materials:

    • This compound (1.0 eq, e.g., 1.78 g, 10.0 mmol)

    • Morpholine (1.2 eq, e.g., 1.05 mL, 12.0 mmol)

    • Potassium Carbonate (K2CO3), anhydrous (2.0 eq, e.g., 2.76 g, 20.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO4)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.78 g), potassium carbonate (2.76 g), and anhydrous DMF (15 mL).

    • Addition of Nucleophile: While stirring the suspension, add morpholine (1.05 mL) dropwise at room temperature.

    • Reaction: Heat the reaction mixture in an oil bath set to 80-90 °C.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progression. The reaction is generally complete within 4-8 hours.

    • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water (approx. 100 mL). A solid precipitate should form.

    • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and salts. If a precipitate does not form, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Purification: If using extraction, combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product (either from filtration or extraction) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure 2-(Morpholino)-4-nitrobenzonitrile as a yellow solid.

  • Causality and Trustworthiness:

    • Solvent Choice: Anhydrous DMF is a polar aprotic solvent, ideal for SNAr reactions. It effectively dissolves the organic reactants while its high boiling point allows for elevated reaction temperatures.

    • Base: K2CO3 is used as a mild base to scavenge the proton from the secondary amine as it reacts, preventing the formation of ammonium salts that could inhibit the reaction.[10]

    • Inert Atmosphere: A nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring the integrity of the reactants.

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

Thiols and their corresponding thiolates are excellent "soft" nucleophiles that react efficiently with activated aryl systems to form aryl thioethers.[11][12] This transformation is crucial for developing molecules that can interact with cysteine residues in proteins or serve as metabolic blockers.

Experimental Protocol: Synthesis of 2-(Phenylthio)-4-nitrobenzonitrile

  • Reagents and Materials:

    • This compound (1.0 eq, e.g., 1.78 g, 10.0 mmol)

    • Thiophenol (1.1 eq, e.g., 1.13 mL, 11.0 mmol)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, e.g., 0.48 g, 12.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous Ammonium Chloride (NH4Cl) solution

    • Ethyl Acetate (EtOAc)

    • Brine, Anhydrous MgSO4

  • Step-by-Step Procedure:

    • Thiolate Formation: To a dry, two-necked flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and cool it to 0 °C in an ice bath. Carefully add Sodium Hydride (0.48 g) in portions. Slowly add thiophenol (1.13 mL) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of the sodium thiophenolate.

    • Reaction Setup: In a separate dry flask, dissolve this compound (1.78 g) in anhydrous THF (10 mL).

    • Addition: Transfer the solution of this compound to the flask containing the sodium thiophenolate via cannula or dropping funnel at 0 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH4Cl solution until gas evolution ceases.

    • Workup and Isolation: Dilute the mixture with water and extract with EtOAc (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of Hexane to 9:1 Hexane:EtOAc) to afford the pure 2-(Phenylthio)-4-nitrobenzonitrile.

  • Causality and Trustworthiness:

    • Nucleophile Activation: Thiophenol is acidic enough to be deprotonated by a strong base like NaH. The resulting thiophenolate anion is a significantly more powerful nucleophile than the neutral thiol, drastically increasing the reaction rate.

    • Safety: The use of NaH requires strict anhydrous conditions and an inert atmosphere, as it reacts violently with water. The quenching step must be performed slowly and at low temperature to control the exothermic reaction with residual NaH.

Part 3: Data Summary and Visualization

Comparative Reaction Data

The choice of nucleophile and reaction conditions can be tailored to achieve the desired transformation efficiently. The table below summarizes typical conditions for various nucleophilic classes.

Nucleophile ClassExample NucleophileKey Reagents/SolventTemperature (°C)Product ClassNotes / Typical Yield
Amines MorpholineK2CO3 / DMF80-902-AminobenzonitrileGenerally high yields (75-95%).[10]
Thiols ThiophenolNaH / THF0 to RT2-ThioetherbenzonitrileExcellent yields (>90%). Requires anhydrous conditions.[12]
Alkoxides/Hydroxide Sodium MethoxideNaOMe / MeOHReflux2-AlkoxybenzonitrileUsed for transetherification. Can be an equilibrium process.
Hydroxide Potassium HydroxideKOH / aq. DMSO100-1202-HydroxybenzonitrileRequires forcing conditions; risk of nitrile hydrolysis.
General Experimental Workflow

A robust and reproducible experimental workflow is critical for success. The following diagram outlines the key stages from setup to final product characterization.

Caption: Standard laboratory workflow for SNAr reactions.

Part 4: Mandatory Safety Precautions

Professional laboratory practice demands a rigorous adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any of the reagents mentioned.

  • Reagent Hazards:

    • This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[13]

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in a fume hood under an inert atmosphere.

    • Solvents (DMF, THF): DMF is a reproductive toxin and is readily absorbed through the skin. THF can form explosive peroxides. Use in a well-ventilated fume hood.

  • Reaction Conditions: Reactions performed at elevated temperatures should be conducted behind a blast shield. Ensure that heating mantles are connected to a temperature controller to prevent overheating. Quenching of reactive reagents like NaH must be done with extreme care at low temperatures.

By understanding the mechanistic underpinnings and following these detailed protocols, researchers can effectively leverage this compound as a powerful synthon for the creation of diverse and complex molecular architectures.

References

Application Notes & Protocols: 2-Methoxy-4-nitrobenzonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methoxy-4-nitrobenzonitrile as a key building block in the synthesis of a diverse range of kinase inhibitors. We will delve into the chemical properties of this precursor, provide detailed, field-proven protocols for its transformation into advanced intermediates, and illustrate its application in the synthesis of clinically relevant kinase inhibitor scaffolds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as an invaluable starting material in multi-step organic synthesis.[3] Its molecular structure, featuring a methoxy, a nitro, and a nitrile group on a benzene ring, provides a unique combination of electronic and steric properties that can be strategically exploited for the construction of complex heterocyclic systems.[4][5]

The electron-withdrawing nature of the nitro and cyano groups, juxtaposed with the electron-donating methoxy group, imparts distinct reactivity to the aromatic ring, allowing for selective chemical modifications.[6] This makes this compound and its derivatives particularly attractive for the synthesis of privileged scaffolds in medicinal chemistry, such as quinazolines and pyrimidines, which form the core of many FDA-approved kinase inhibitors.[3][7][8]

This guide will focus on the primary synthetic transformations of this compound, namely the reduction of the nitro group to form a reactive aniline derivative, and the subsequent elaboration of the resulting aminobenzonitrile into various kinase inhibitor frameworks.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[4]
Molecular Weight 178.14 g/mol [4]
Appearance Light yellow solid[9]
Melting Point 177-180 °C[10]
CAS Number 101084-96-2[4]
SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N[4]
InChIKey MLIKCKXLGYEGAO-UHFFFAOYSA-N[4]

Safety and Handling:

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][10] It causes skin and serious eye irritation and may cause respiratory irritation.[4][11] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

Core Synthetic Protocol: Reduction of the Nitro Group

The cornerstone of utilizing this compound as a precursor is the selective reduction of the nitro group to an amine. This transformation yields 4-amino-2-methoxybenzonitrile, a versatile intermediate for subsequent cyclization and coupling reactions.[10]

There are several established methods for the reduction of aromatic nitro groups.[13][14] The choice of reagent is critical to ensure high yield and selectivity, avoiding the reduction of the nitrile functionality.

Protocol 3.1: Tin(II) Chloride Mediated Reduction

This method is widely used due to its high efficiency and functional group tolerance.[6]

Workflow Diagram:

Reduction_Workflow Start This compound in Ethanol Reagent SnCl₂·2H₂O Concentrated HCl Start->Reagent Add Reaction Reflux (e.g., 78 °C) Reagent->Reaction Heat Workup Basification (NaOH) Extraction (Ethyl Acetate) Reaction->Workup Cool & Quench Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-Amino-2-methoxybenzonitrile Purification->Product

Caption: Workflow for the reduction of this compound.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-amino-2-methoxybenzonitrile.

Rationale: The acidic conditions are necessary to activate the tin(II) chloride as the reducing agent. The basic work-up is crucial to precipitate the tin salts and liberate the free amine for extraction.

Application in Kinase Inhibitor Synthesis: Building the Heterocyclic Core

The resulting 4-amino-2-methoxybenzonitrile is a powerful precursor for constructing various heterocyclic cores found in kinase inhibitors, particularly anilino-pyrimidines and quinazolines.[15][16]

Synthesis of Anilino-pyrimidine Scaffolds

Anilino-pyrimidine derivatives are a well-established class of kinase inhibitors.[16] The synthesis often involves the condensation of an aminobenzonitrile with a suitable pyrimidine precursor.

Reaction Scheme:

Anilino_Pyrimidine_Synthesis cluster_reactants Reactants cluster_product Product AminoBenzonitrile 4-Amino-2-methoxybenzonitrile AnilinoPyrimidine Anilino-pyrimidine Kinase Inhibitor Scaffold AminoBenzonitrile->AnilinoPyrimidine Nucleophilic Aromatic Substitution (e.g., i-PrOH, reflux) ChloroPyrimidine Substituted 4-Chloropyrimidine ChloroPyrimidine->AnilinoPyrimidine

Caption: General scheme for anilino-pyrimidine synthesis.

Protocol 4.1.1: General Procedure for Anilino-pyrimidine Synthesis

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-2-methoxybenzonitrile (1.0 eq) and a substituted 4-chloropyrimidine (1.0-1.2 eq) in a solvent such as isopropanol.

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired anilino-pyrimidine derivative.

Synthesis of Quinazoline Scaffolds

Quinazoline-based compounds are another prominent class of kinase inhibitors, with Gefitinib being a notable example.[3][17] The synthesis of the quinazoline core can be achieved through the reaction of the aminobenzonitrile with a formylating agent followed by cyclization.[7]

Protocol 4.2.1: One-Pot Synthesis of Quinazolin-4(3H)-ones

A one-pot conversion of ortho-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which can be adapted for the corresponding amino-benzonitrile.[7]

  • Reaction Mixture: Combine 4-amino-2-methoxybenzonitrile (1.0 eq) with formic acid.

  • Cyclization: Heat the mixture under reflux conditions. The formic acid serves as both the formylating agent and the reaction solvent.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water. The quinazolinone product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to obtain the purified quinazolin-4(3H)-one.

Advanced Functionalization: Suzuki-Miyaura Cross-Coupling

To further elaborate the kinase inhibitor scaffold and introduce necessary pharmacophoric elements, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools.[18][19] This reaction allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[20][21]

For instance, a bromo-substituted anilino-pyrimidine or quinazoline core can be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl moieties.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling Start Bromo-substituted Kinase Inhibitor Core Reaction Heat (e.g., 80-100 °C) Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Coupled Kinase Inhibitor Reaction->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling

  • Degassing: In a reaction vessel, dissolve the bromo-substituted kinase inhibitor core (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., potassium carbonate, 2.0 eq) in a degassed solvent mixture (e.g., dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05-0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final coupled product.

Conclusion

This compound is a commercially available and highly versatile precursor for the synthesis of a wide array of kinase inhibitors. Its rich functionality allows for a logical and efficient synthetic strategy, beginning with the selective reduction of the nitro group, followed by the construction of key heterocyclic scaffolds, and culminating in advanced functionalization through cross-coupling reactions. The protocols outlined in this guide provide a robust foundation for researchers in the field of drug discovery to leverage this valuable building block in the development of novel and potent kinase inhibitors.

References

Application Note: Strategic Synthesis Utilizing 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-nitrobenzonitrile is a highly versatile organic building block, distinguished by its trifunctional aromatic core. The strategic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and nitrile functionalities imparts a unique reactivity profile. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this compound, with a focus on producing high-value intermediates for pharmaceutical and materials science applications. Detailed protocols, mechanistic insights, and workflow visualizations are provided to facilitate practical application.

Introduction: The Strategic Value of this compound

This compound (IUPAC Name: this compound, CAS No: 101084-96-2) is a crystalline solid with a molecular weight of 178.14 g/mol .[1][2] Its synthetic utility is anchored in the distinct chemical properties of its three functional groups:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and serves as a precursor to the synthetically versatile amino group.

  • Nitrile Group (-CN): Can be transformed into a primary amine, a carboxylic acid, or participate in cycloaddition reactions to form heterocyclic systems.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the regioselectivity of electrophilic reactions and can act as a leaving group in SNAr reactions under specific conditions.

This unique combination makes it an ideal starting material for the construction of complex molecular architectures, particularly substituted benzimidazoles, quinazolines, and other heterocyclic systems prevalent in medicinal chemistry.[3][4]

Core Synthetic Transformations & Protocols

The true power of this compound lies in the selective manipulation of its functional groups. The following sections detail the most critical transformations and provide field-proven protocols.

Selective Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to an amine is arguably the most crucial first step in many synthetic pathways, yielding 4-amino-2-methoxybenzonitrile. This transformation unlocks the potential for cyclization reactions. The choice of reducing agent is critical to ensure chemoselectivity, leaving the nitrile group intact.

Causality Behind Experimental Choices: While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful reduction method, it can sometimes lead to over-reduction of the nitrile group.[5] Metal/acid systems, such as Tin(II) chloride (SnCl₂) in hydrochloric acid, offer excellent selectivity for the nitro group in highly functionalized aromatic systems.[6][7] The acidic environment protonates the nitro group, facilitating reduction by the metal, which acts as an electron donor.[6]

Protocol 1: Selective Nitro Reduction via SnCl₂

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

    • Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl.

    • Heat the mixture to reflux (approx. 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

    • Carefully basify the mixture with a cold aqueous solution of NaOH (e.g., 5M) to a pH > 10 to precipitate the tin salts and deprotonate the product. Caution: This is a highly exothermic process.

    • Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude 4-amino-2-methoxybenzonitrile can be purified by column chromatography on silica gel.

Table 1: Comparison of Common Nitro Reduction Methods

Reagent/MethodSelectivity (vs. Nitrile)ConditionsAdvantagesDisadvantages
SnCl₂ / HCl ExcellentAcidic, RefluxHigh chemoselectivity, reliable.[6][7]Requires stoichiometric metal, harsh workup.
Fe / AcOH or NH₄Cl Good to ExcellentAcidic or NeutralInexpensive, mild.[5]Can be slow, requires large excess of iron.
H₂ / Pd-C Moderate to GoodNeutral, PressureClean, high-yielding.[5]Risk of nitrile reduction, catalyst cost.
Na₂S₂O₄ (Sodium Dithionite) GoodBiphasic (aq/org)Mild conditions.Can have solubility issues, moderate yields.

Workflow 1: Nitro Group Reduction

G start This compound reagents SnCl2·2H2O, HCl Ethanol, Reflux start->reagents 1. Add Reagents product 4-Amino-2-methoxybenzonitrile reagents->product 2. Reaction workup Aqueous Workup (NaOH, Extraction) product->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify final_product Purified Product purification->final_product

Caption: Workflow for the selective reduction of this compound.

Heterocycle Synthesis: The Phillips-Ladenburg Benzimidazole Synthesis

The true synthetic power of the intermediate, 4-amino-2-methoxybenzonitrile, is realized in its conversion to high-value heterocyclic scaffolds. The Phillips-Ladenburg reaction provides a classic and robust method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic, dehydrating conditions.[8][9]

Mechanistic Rationale: The synthesis begins with the reduction of this compound as described in Protocol 1. The resulting 4-amino-2-methoxybenzonitrile, however, is not a typical o-phenylenediamine. The nitrile group must first be converted into a participant group for cyclization. A common strategy involves reaction with a carbon source that will form the C2 of the benzimidazole ring. For example, condensation with an aldehyde followed by oxidative cyclization, or direct condensation with a carboxylic acid at high temperatures.

A more direct route involves the reaction of the precursor diamine, derived from a related starting material, with a carboxylic acid. For instance, 3,4-diaminobenzonitrile can react with formic acid to yield benzimidazole-5-carbonitrile. This highlights a key strategic consideration: the order of functional group transformations.

Let's consider the synthesis of a 2-substituted-6-methoxybenzimidazole, a common core in medicinal chemistry. This requires an ortho-diamine precursor, which is 4-methoxy-1,2-phenylenediamine. This can be synthesized from 4-methoxy-2-nitroaniline. Although not directly from our title compound, this illustrates the general strategy that would follow the successful reduction of this compound and subsequent manipulation of the nitrile.

Protocol 2: Synthesis of 2-Aryl-6-methoxybenzimidazole (Illustrative)

This protocol illustrates the general Phillips condensation step. The required precursor is 4-methoxy-1,2-phenylenediamine.

  • Materials: 4-methoxy-1,2-phenylenediamine, Aromatic Carboxylic Acid (e.g., Benzoic Acid), Polyphosphoric Acid (PPA).

  • Procedure:

    • Combine 4-methoxy-1,2-phenylenediamine (1.0 eq) and the chosen aromatic carboxylic acid (1.1 eq) in a reaction vessel.

    • Add Polyphosphoric Acid (PPA) as both the solvent and dehydrating agent.

    • Heat the mixture to 150-180°C with stirring for 4-6 hours. Monitor by TLC.

    • Cool the reaction mixture until it is still viscous but pourable.

    • Carefully pour the mixture into a beaker of vigorously stirred ice water.

    • Neutralize the solution with concentrated ammonium hydroxide or sodium hydroxide until the product precipitates.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-6-methoxybenzimidazole.

Workflow 2: Benzimidazole Synthesis Pathway

G cluster_0 Precursor Synthesis cluster_1 Hypothetical Cyclization Strategy start This compound step1 Nitro Reduction (See Protocol 1) start->step1 inter1 4-Amino-2-methoxybenzonitrile step1->inter1 step2 Nitrile Hydrolysis to Amide/Carboxylic Acid inter1->step2 inter1->step2 inter2 4-Amino-2-methoxybenzamide step2->inter2 step3 Cyclization (e.g., Hofmann Rearrangement & Intramolecular Condensation) inter2->step3 product Substituted Benzimidazolone step3->product

Caption: Strategic workflow from the title compound to a heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing effects of the nitro and nitrile groups, positioned para and ortho respectively to the methoxy group, activate the C1 position for nucleophilic aromatic substitution.[10] This allows for the displacement of the methoxy group by a suitable nucleophile.

Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] A nucleophile attacks the electron-deficient carbon bearing the methoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized onto the oxygen atoms of the ortho-nitrile and para-nitro groups, which is a key stabilizing factor.[10] Subsequent elimination of the methoxide anion restores aromaticity and yields the substituted product.

Protocol 3: SNAr Displacement of the Methoxy Group

  • Materials: this compound, Nucleophile (e.g., Sodium Azide, NaN₃), Dimethylformamide (DMF), Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add the nucleophile, such as sodium azide (1.5 eq).

    • Heat the reaction mixture to 80-100°C and stir until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and pour it into a beaker of cold water to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with water and then a minimal amount of cold ethanol to remove residual DMF.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Table 2: SNAr Reaction Parameters

NucleophileProduct TypeTypical ConditionsNotes
RO⁻ (Alkoxides)Aryl EthersNaH, ROH, THF, 60°CUsed to swap alkoxy groups.
R₂NH (Amines)Aryl AminesK₂CO₃, DMF, 100°CBase is required to deprotonate the amine post-addition.
N₃⁻ (Azide)Aryl AzidesNaN₃, DMSO, 80°CPowerful precursor for triazoles or amines (via reduction).
HS⁻ (Hydrosulfide)ThiophenolsNaSH, DMF, RTHighly effective for introducing sulfur functionality.

Application in Drug Discovery: A Case Perspective

Substituted benzonitriles and their derivatives are crucial scaffolds in modern drug discovery. For example, the related compound 2-Amino-4-methoxy-5-nitrobenzonitrile is a key intermediate in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy.[3][6] The synthetic routes established for our title compound, this compound, provide a direct pathway to analogous structures. The reduction of the nitro group to an amine, followed by cyclization, is a foundational strategy for building the quinazoline core of many kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. A thorough understanding of the reactivity of its three distinct functional groups allows for the strategic design of complex synthetic routes. The protocols and insights provided in this guide demonstrate its utility in generating valuable aniline intermediates, constructing heterocyclic cores like benzimidazoles, and participating in nucleophilic aromatic substitution reactions. These capabilities solidify its role as a key starting material for researchers in drug discovery and advanced materials.

References

Application Notes & Protocols: Strategic Multi-Step Synthesis Utilizing 2-Methoxy-4-nitrobenzonitrile for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the multi-step synthetic utilization of 2-Methoxy-4-nitrobenzonitrile, a pivotal intermediate in medicinal chemistry. We will explore the strategic transformation of this building block, focusing on the chemoselective reduction of its nitro moiety to yield 4-amino-2-methoxybenzonitrile. Subsequently, we will detail the application of this key amine intermediate in the construction of quinazoline derivatives, a privileged scaffold in modern drug discovery. The protocols herein are designed for researchers, chemists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for methodological choices.

Introduction: The Versatility of this compound

This compound (CAS: 101084-96-2) is a highly functionalized aromatic compound that serves as a valuable starting material in organic synthesis.[1][2] Its structure, featuring methoxy, nitro, and nitrile groups, offers a rich platform for a variety of chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups dictates its reactivity, making it a versatile precursor for complex molecular architectures.[3] In pharmaceutical research, derivatives of this molecule are instrumental in synthesizing targeted therapeutics, including potent kinase inhibitors.[4][5]

Physicochemical & Safety Data

Proper handling and understanding of the starting material's properties are paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[6]
Molecular Weight 178.14 g/mol [2]
Appearance Yellow to orange solid[7]
Melting Point 177-180 °C[2]
CAS Number 101084-96-2[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.[7]

Safety Profile: As a nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.[7] It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[6]

Core Synthetic Transformation: Selective Nitro Group Reduction

The most critical and often first step in the synthetic cascade involving this compound is the selective reduction of the nitro group to an amine. This transformation unmasks a nucleophilic amino group, creating the key intermediate, 4-amino-2-methoxybenzonitrile, which is primed for subsequent cyclization or derivatization reactions.[2]

Rationale for Method Selection

While various methods exist for nitro group reduction, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), these conditions can sometimes affect other reducible functional groups like the nitrile.[8][9] For laboratory-scale synthesis requiring high chemoselectivity, reduction using metal salts in acidic media, such as Tin(II) chloride (SnCl₂), offers a mild, reliable, and effective alternative that preserves the nitrile moiety.[3][8]

Experimental Protocol: SnCl₂ Reduction of this compound

This protocol describes the preparation of 4-amino-2-methoxybenzonitrile.

Workflow Overview:

G start This compound reagents SnCl₂·2H₂O Ethanol / HCl (conc.) start->reagents product 4-Amino-2-methoxybenzonitrile reagents->product Reduction Reflux, 2-4h

Caption: Workflow for the reduction of the nitro group.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound178.145.0 g28.1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6319.0 g84.2
Ethanol (200 proof)-100 mL-
Concentrated Hydrochloric Acid (HCl)-15 mL-
Sodium Hydroxide (NaOH) solution (5 M)-~150 mL-
Ethyl Acetate-200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5.0 g, 28.1 mmol) in ethanol (100 mL).

  • Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (19.0 g, 84.2 mmol).

  • Initiation: Carefully add concentrated hydrochloric acid (15 mL) to the mixture. The reaction is exothermic and the solids should begin to dissolve.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and slowly pour it over crushed ice (~150 g). Carefully neutralize the acidic solution by the dropwise addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, 4-amino-2-methoxybenzonitrile, which can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.

Application in Heterocyclic Synthesis: Construction of Quinazoline Scaffolds

The synthesized 4-amino-2-methoxybenzonitrile is an ideal precursor for building heterocyclic ring systems. The ortho-disposition of the amino and cyano groups allows for facile cyclocondensation reactions to form quinazolines, a core structure in numerous pharmacologically active agents.[10]

Rationale and Mechanism

The synthesis of a 4-aminoquinazoline derivative can be achieved by reacting the 2-aminobenzonitrile intermediate with a one-carbon synthon, such as formamide. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the fused heterocyclic ring system. This transformation is highly valuable as it rapidly builds molecular complexity.

Experimental Protocol: Synthesis of a 7-Methoxy-quinazoline-4-amine Derivative

This protocol provides a representative method for quinazoline ring formation.

Multi-Step Synthesis Workflow:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start This compound intermediate 4-Amino-2-methoxybenzonitrile start->intermediate SnCl₂·2H₂O, HCl reagents_cyclo Formamide K₂CO₃, DMF intermediate->reagents_cyclo product 7-Methoxyquinazoline-4-amine reagents_cyclo->product Heat (120-140°C)

Caption: Multi-step synthesis from benzonitrile to quinazoline.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Amino-2-methoxybenzonitrile148.162.0 g13.5
Formamide45.046.1 mL135 (10 eq)
Potassium Carbonate (K₂CO₃)138.212.24 g16.2 (1.2 eq)
Dimethylformamide (DMF), anhydrous-20 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-amino-2-methoxybenzonitrile (2.0 g, 13.5 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.24 g, 16.2 mmol) and formamide (6.1 mL, 135 mmol).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-water (150 mL) and stir for 30 minutes to precipitate the product.

  • Isolation & Purification: Filter the solid precipitate and wash thoroughly with water to remove excess formamide and inorganic salts. Dry the crude product under vacuum to yield the 7-methoxyquinazoline-4-amine derivative.

Conclusion

This compound is a strategic starting material for the efficient, multi-step synthesis of valuable pharmaceutical intermediates. The protocols detailed in this guide demonstrate a reliable pathway from this nitrobenzonitrile to quinazoline scaffolds through a key amine intermediate. The careful selection of reagents and reaction conditions, particularly for the selective reduction of the nitro group, is crucial for the overall success of the synthetic sequence. These methods provide a robust foundation for researchers engaged in the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-4-nitrobenzonitrile (CAS No. 101084-96-2). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-purity material. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Physicochemical & Safety Data

Before initiating any purification protocol, it is critical to be familiar with the physical properties and safety information for this compound. This data is essential for selecting appropriate techniques and for safe handling.

PropertyValueSource(s)
CAS Number 101084-96-2[1][2][3]
Molecular Formula C₈H₆N₂O₃[1][3][4]
Molecular Weight 178.14 g/mol [1][2][3]
Appearance Yellow crystals or powder[5]
Melting Point 177-180 °C (lit.)[1][2]
Purity (Typical) ≥97-98%[1][4][5]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.[6]
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
Precautionary Statements P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[2]

Frequently Asked Questions (FAQs)

Here we address common high-level questions encountered during the purification of this compound.

Q1: What are the most effective methods for purifying crude this compound? A1: The two most common and highly effective purification techniques are recrystallization and flash column chromatography.[7] Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure and is excellent for achieving high crystalline purity. Flash column chromatography is superior for separating the target compound from significant quantities of impurities or from byproducts with very different polarities.[8]

Q2: What are the likely impurities in a crude sample of this compound? A2: Potential impurities are highly dependent on the synthetic route. Common contaminants may include unreacted starting materials, positional isomers (e.g., other methoxy-nitrobenzonitrile isomers) formed during aromatic substitution reactions, and potential hydrolysis of the nitrile group to the corresponding amide or carboxylic acid under non-neutral pH conditions.[9]

Q3: My purified this compound is a distinct yellow or orange color. Is this normal, and can it be removed? A3: Yes, a pale yellow to orange color is the expected appearance of this compound.[5] However, a dark brown or deep orange discoloration may indicate the presence of oxidized impurities or residual starting materials.[9] If the color is a concern, you can attempt to remove it by treating a solution of the compound with a small amount of activated charcoal during the recrystallization process, followed by hot filtration.[7][9]

Q4: How can I effectively monitor the progress of my purification? A4: Thin-Layer Chromatography (TLC) is the indispensable tool for monitoring purification. For column chromatography, TLC is used to analyze collected fractions to identify which ones contain the pure product.[9] For recrystallization, TLC can be used to compare the purity of the recrystallized solid against the crude material and the mother liquor to assess the effectiveness of the purification. An ideal TLC solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during purification.

Recrystallization Troubleshooting

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[10]

ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound (177-180 °C), or the solution is too concentrated and has become supersaturated.Re-heat the mixture to dissolve the oil, then add more solvent to create a more dilute solution. Allow the solution to cool much more slowly to promote crystal lattice formation instead of amorphous oiling.[7][9]
Poor or No Crystal Formation The solution is not sufficiently saturated; the chosen solvent is too good at dissolving the compound even at low temperatures.If the solution is too dilute, evaporate some solvent to increase concentration. If the solvent is suboptimal, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure product.[7][10] If these fail, a different solvent or a two-solvent system is required.
Low Recovery Yield Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor. The compound has significant solubility in the chosen solvent even at low temperatures.Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9] Ensure the crystallization flask is thoroughly cooled in an ice bath to maximize precipitation before filtration.[9]
Purity Does Not Improve The chosen solvent does not effectively discriminate between the product and the impurity (i.e., they have similar solubility profiles). Impurities were trapped within the crystal lattice due to rapid cooling.A comprehensive solvent screen is necessary. Find a solvent that either leaves the impurity dissolved at all temperatures or fails to dissolve it even when hot. Ensure cooling is slow and gradual to allow for proper crystal formation.[9]
Flash Column Chromatography Troubleshooting

Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[8]

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation of Spots The mobile phase polarity is not optimized. The eluent is either too polar (high Rf, all spots move together) or not polar enough (low Rf, nothing moves).Optimize the mobile phase using TLC. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) until the desired separation is achieved with a target Rf of ~0.3-0.4.[7][11]
Streaking/Tailing of Spots The compound is highly polar and interacts too strongly with the acidic silica gel stationary phase. The sample may be overloaded on the TLC plate or column.To mitigate strong interactions with silica, add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase, depending on the compound's nature. For this compound, which is neutral but polar, ensuring proper solubility and not overloading the column is key.[9]
Compound Stuck on Column The mobile phase is not polar enough to elute the compound from the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution).[9] For example, start with 90:10 Hexane:EtOAc and slowly increase the proportion of EtOAc. A final flush with a very polar solvent like methanol may be needed for highly retained impurities.
Cracked or Channeled Column Bed The column was packed improperly, or the solvent polarity was changed too drastically, causing thermal stress and cracking.Ensure the silica slurry is homogenous and well-settled during packing.[11] When running a gradient, increase solvent polarity gradually rather than in large, abrupt steps.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound via single-solvent recrystallization.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.[10]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[9][10]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes purification using a silica gel column.

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and an Rf value of ~0.3-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a vertical column and use gentle air pressure or gravity to pack a uniform, crack-free bed. Add a thin layer of sand on top to protect the silica surface.[7][11]

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[9]

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer. Begin elution, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.[9]

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[9]

Visualization of Workflows

Diagrams can help visualize the decision-making process in purification.

Purification_Decision_Tree Start Crude this compound TLC Analyze by TLC Start->TLC Decision1 Purity Assessment TLC->Decision1 Recrystallize Recrystallization Decision1->Recrystallize One major spot, minor impurities Chromatography Column Chromatography Decision1->Chromatography Multiple spots, comparable amounts Final_Product Pure Product (Verify by MP, NMR) Recrystallize->Final_Product Chromatography->Final_Product Troubleshooting_Recrystallization Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Oiling NoCrystals No Crystals Form Problem->NoCrystals No Yield LowPurity Purity is Still Low Problem->LowPurity Impure Sol1 Re-heat, add more solvent, cool slowly. OilingOut->Sol1 Sol2 Concentrate solution or induce with seed crystal. NoCrystals->Sol2 Sol3 Re-crystallize from a different solvent system. LowPurity->Sol3

References

Technical Support Center: Troubleshooting Solubility Issues with 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-nitrobenzonitrile (CAS No. 101084-96-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile chemical intermediate. We will move beyond simple solvent lists to explore the underlying physicochemical principles governing its solubility, providing you with a robust framework for troubleshooting and successful experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that are critical to understanding its solubility behavior.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is dictated by a combination of its structural features, polarity, and solid-state properties. Understanding these is the first step in troubleshooting.

  • Molecular Structure and Polarity: The molecule has a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .[1][2] It is a substituted benzonitrile containing three key functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a methoxy group (-OCH₃). These groups are all polar and capable of engaging in dipole-dipole interactions. However, the molecule is dominated by a non-polar benzene ring, making it largely hydrophobic. The XLogP3 value, a measure of lipophilicity, is 1.9, indicating a preference for non-aqueous environments.[3]

  • Solid-State Properties: It is a pale yellow crystalline solid.[4] The relatively high melting point of 177-180 °C suggests strong intermolecular forces within the crystal lattice.[1] For dissolution to occur, the energy of the solvent-solute interactions must be sufficient to overcome this crystal lattice energy.

  • Hydrogen Bonding: The molecule contains four hydrogen bond acceptors (the oxygen atoms of the nitro and methoxy groups, and the nitrogen of the nitrile group) but no hydrogen bond donors.[3] This means it can accept hydrogen bonds from protic solvents (like alcohols or water) but cannot form hydrogen bond networks on its own.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: While comprehensive experimental solubility data for this specific compound is not widely published, we can predict its behavior based on its structure and data from analogous compounds like 3-nitrobenzonitrile and 4-nitrobenzonitrile.[4][5] The general principle is that "like dissolves like." The molecule's mixed polarity suggests it will be most soluble in polar aprotic solvents and will have poor solubility in highly polar protic solvents (like water) and non-polar solvents.

Table 1: Predicted Solubility of this compound

Solvent CategoryExample SolventsPredicted SolubilityRationale & Expert Insights
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to Moderate These solvents effectively disrupt the crystal lattice through strong dipole-dipole interactions. DMSO and DMF are typically the strongest solvents for compounds of this type and are recommended for preparing high-concentration stock solutions.[6]
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Alcohols can act as hydrogen bond donors to the molecule's acceptors. However, their own strong hydrogen-bonding networks can hinder the dissolution of the largely hydrophobic molecule. Solubility is expected to decrease as the alcohol's alkyl chain length increases (Methanol > Ethanol > Isopropanol).[5]
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have moderate polarity and can dissolve the compound to some extent, making them suitable for reaction media or extraction.[4]
Ethers & Esters Diethyl Ether, Tetrahydrofuran (THF), Ethyl AcetateLow These solvents have lower polarity and are less effective at overcoming the compound's crystal lattice energy. Ethyl acetate may show slightly better performance than ethers.[5]
Non-Polar Hexanes, Cyclohexane, TolueneVery Low / Insoluble The significant polarity from the nitrile and nitro groups makes the compound incompatible with non-polar hydrocarbon solvents.[5]
Aqueous Water, BuffersVery Low / Insoluble The molecule's hydrophobic aromatic ring and lack of ionizable groups result in extremely poor aqueous solubility.[4][7]
Part 2: Practical Troubleshooting Guide

This section provides actionable steps and explanations for common solubility-related problems encountered during experiments.

Q3: I am unable to dissolve the compound in my chosen solvent. What are the first steps I should take?

A3: When initial dissolution fails at room temperature, a systematic approach is necessary. Do not immediately discard the experiment. The issue can typically be resolved by increasing the system's energy, changing the solvent, or adjusting the concentration.

Follow this logical workflow:

G A Start: Compound Fails to Dissolve at Room Temperature B Is the solution a suspension (fine particles) or are there large crystals? A->B C Apply Energy: 1. Vortex vigorously 2. Sonicate for 5-10 min 3. Warm gently (e.g., to 40-50°C) B->C D Did it dissolve? C->D E Success! Cool to RT slowly. Observe for precipitation. D->E Yes F No Dissolution or Oiling Out D->F No G Option 1: Decrease Concentration (Add more solvent) F->G H Option 2: Use a Stronger Solvent (e.g., switch from ACN to DMSO) F->H I Option 3 (Advanced): Use a Co-Solvent System (e.g., 10% DMSO in buffer) F->I

Caption: Troubleshooting workflow for initial dissolution failure.

Causality Explained:

  • Applying Energy: Sonication uses ultrasonic waves to break apart solid agglomerates, increasing the surface area available for solvation. Gentle heating increases the kinetic energy of both solvent and solute molecules, which helps overcome the crystal lattice energy. Studies on similar nitroaromatics confirm that solubility consistently increases with temperature.[5] Be cautious not to heat to a point that could cause compound degradation.

  • Changing Solvent/Concentration: If energy input is insufficient, it implies a fundamental incompatibility or that you have exceeded the solubility limit. The most reliable solution is to switch to a more powerful solvent (see Table 1) or to decrease the concentration by adding more of the original solvent.

Q4: My compound dissolves with heat, but it precipitates out when the solution cools. How can I fix this?

A4: This is a classic sign of creating a supersaturated solution. While heating can increase the solubility limit, this limit drops back down as the solution returns to ambient temperature, causing the excess solute to crash out of solution.

Solutions:

  • Work at a Lower Concentration: The simplest solution is to remake the solution at a concentration that is known to be soluble at room temperature.

  • Use a Co-Solvent System: If you are working with a moderately poor solvent (e.g., for a biological assay in a buffer), you can often maintain solubility by adding a small percentage of a strong, water-miscible co-solvent. For example, preparing a 10 mM stock in pure DMSO and then diluting it into your final aqueous buffer can keep the compound in solution, as the small amount of DMSO acts as a solubilizing agent.

  • Maintain Elevated Temperature: For some applications like chemical reactions, it may be feasible to maintain the solution at a slightly elevated temperature throughout the experiment to ensure the compound remains dissolved.

Q5: Can I use pH modification to improve the solubility of this compound?

A5: No, this is not an effective strategy. This compound is a neutral organic molecule. It lacks acidic protons (like a carboxylic acid or phenol) or basic sites (like an amine) that can be readily protonated or deprotonated within a typical aqueous pH range. Since its charge state cannot be altered, its solubility is not significantly influenced by pH. Attempting to use strong acids or bases may lead to chemical degradation (e.g., hydrolysis of the nitrile group) rather than improved solubility.

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I stress the importance of robust, reproducible methods. The following protocols are designed to be self-validating systems for your laboratory.

Protocol 1: Step-by-Step Guide for Empirical Solubility Determination

This protocol allows you to quantitatively determine the solubility of the compound in a solvent of interest.

Objective: To determine the saturation solubility (mg/mL or mM) of this compound.

Materials & Equipment:

  • This compound (purity ≥98%)[1]

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Thermostatic shaker/incubator

  • 2 mL HPLC vials or microcentrifuge tubes

  • Calibrated pipettes

  • Test solvents (HPLC grade)

  • Centrifuge

  • HPLC system with UV detector (or other quantitative method)

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., add ~10 mg to 1 mL of solvent). The goal is to have undissolved solid remaining at the end.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Shake the slurry for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the excess solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC method (see Protocol 2) or another quantitative technique to determine the precise concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the saturation solubility in the chosen solvent at that temperature.

Protocol 2: Recommended Starting HPLC Method for Analysis

This Reverse-Phase HPLC (RP-HPLC) method is a reliable starting point for assessing the purity or quantifying the concentration of this compound. Methods for similar nitroaromatic compounds are well-established.[8][9][10]

Caption: Recommended starting conditions for RP-HPLC analysis.

Expert Notes:

  • Column Choice: A standard C18 column provides excellent retention and separation for moderately non-polar compounds like this.

  • Mobile Phase: A water/acetonitrile gradient is effective. Formic acid is used to sharpen peak shape and ensure reproducibility. It is also compatible with mass spectrometry if needed.[8]

  • Detection: The aromatic ring and nitro group are strong chromophores, making UV detection at 254 nm highly sensitive for this molecule.

Part 4: Safety & Handling
Q6: What are the primary safety concerns when handling this compound?

A6: As with any laboratory chemical, proper handling is paramount. This compound is classified as acutely toxic and an irritant.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. When handling the solid powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]

By following this comprehensive guide, you will be well-equipped to overcome the solubility challenges associated with this compound and proceed with your research confidently and safely.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the causality behind each experimental choice, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound, providing concise and actionable answers grounded in established chemical principles.

Q1: What is a reliable synthetic route for preparing this compound?

A1: A well-established and reliable method involves a multi-step synthesis starting from 4-methoxyaniline. This pathway includes protection of the amine, a regioselective nitration, deprotection, and finally, a Sandmeyer reaction to introduce the nitrile group.[1] This route offers good control over the introduction of functional groups and generally provides a good yield of the final product.

Q2: Why is it necessary to protect the amino group of 4-methoxyaniline before nitration?

A2: The amino group is a strong activating group and is also sensitive to the acidic conditions of nitration.[2] Protecting it, typically as an acetamide, serves two critical purposes: it moderates the activating effect of the amino group, preventing over-nitration, and it protects the amino group from oxidation and other side reactions that can occur in the presence of strong acids and oxidizing agents like nitric acid.[1]

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities can stem from various stages of the synthesis. These may include unreacted starting materials, positional isomers formed during the nitration step, and byproducts from side reactions.[3] Over-nitrated or under-nitrated species can also be present. Furthermore, the nitrile group can be susceptible to hydrolysis, leading to the formation of the corresponding amide or carboxylic acid as impurities.[3]

Q4: My final product is a dark yellow or brown color. What is the likely cause and how can I fix it?

A4: Discoloration in nitro-substituted anilines and related compounds is often due to the presence of oxidized impurities.[3] The color can also intensify if the compound is exposed to air or light for extended periods. To obtain a purer, lighter-colored product, consider recrystallization, potentially with the addition of a small amount of activated carbon to adsorb colored impurities.[3] Proper storage in a cool, dark, and inert atmosphere is also crucial.[3]

Q5: I'm having trouble with the Sandmeyer reaction. What are the critical parameters to control?

A5: The Sandmeyer reaction, which converts the diazonium salt to the nitrile, is a key step that requires careful control of several parameters.[4][5] Temperature is critical; the diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] The slow addition of the diazonium salt solution to the copper(I) cyanide is also important to maintain control over the reaction rate and temperature.[1] The purity of the starting aniline and the quality of the sodium nitrite and copper(I) cyanide are also paramount for a successful reaction.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Nitration Step

If you are experiencing a low yield during the nitration of N-(4-methoxyphenyl)acetamide, consider the following:

Potential Cause Underlying Principle Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient time, low temperature, or inefficient mixing.Ensure the reaction is stirred vigorously and for a sufficient duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
Over-Nitration The reaction conditions may be too harsh, leading to the formation of dinitrated byproducts.[2]Carefully control the temperature, keeping it below 10 °C during the addition of the nitrating mixture.[1] Use the stoichiometric amount of nitric acid.
Side Reactions The starting material or product may be degrading under the strong acidic conditions.Ensure the reaction is worked up promptly after completion by pouring it onto ice to quench the reaction and precipitate the product.[1]
Issue 2: Poor Yield or Failure of the Sandmeyer Reaction

The Sandmeyer reaction is a powerful but sometimes temperamental transformation. If you are struggling with this step, here are some troubleshooting tips:

Potential Cause Underlying Principle Recommended Solution
Decomposition of Diazonium Salt Diazonium salts are thermally unstable and can decompose if the temperature is not kept low.Maintain a temperature of 0-5 °C throughout the diazotization process and during the addition to the copper(I) cyanide solution.[1]
Impure Starting Amine Impurities in the 2-methoxy-4-nitroaniline can interfere with the diazotization and subsequent reaction.Ensure the starting amine is pure. Recrystallize if necessary before proceeding.
Inactive Copper(I) Cyanide Copper(I) cyanide can oxidize over time, reducing its effectiveness as a catalyst.Use freshly prepared or high-quality commercial copper(I) cyanide.
Side Reactions The aryl radical intermediate in the Sandmeyer reaction can undergo other reactions, such as dimerization, leading to biaryl byproducts.[4]Ensure a well-stirred and homogenous reaction mixture to promote the desired reaction with the cyanide.
Issue 3: Purification Challenges

Purifying the final product can be challenging due to the presence of closely related impurities.

Problem Potential Cause Troubleshooting Steps
"Oiling Out" During Recrystallization The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.[3]Try a different solvent or a co-solvent system. Ensure the solution is not overheated and allow it to cool slowly.[3]
Smearing on TLC Plate The basic amino group (if present in an intermediate) can interact with the acidic silica gel, causing streaking.[3]Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[3]
Poor Separation in Column Chromatography The chosen mobile phase may not be optimal for separating the desired product from impurities.Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between the product and impurities.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound, based on established procedures.[1]

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_sandmeyer Step 4: Sandmeyer Reaction A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(4-methoxy-2-nitrophenyl)acetamide B->C HNO3, H2SO4, < 10 °C D 2-Methoxy-4-nitroaniline C->D Aq. HCl, Reflux E This compound D->E 1. NaNO2, HCl, 0-5 °C 2. CuCN

Caption: Synthetic workflow for this compound.

Step-by-Step Protocols

Step 1: Acetylation of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add acetic anhydride to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure.

  • The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.[1]

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • In a flask immersed in an ice-salt bath, dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature at 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, stir the mixture for several hours at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization.[1]

Step 3: Deprotection of N-(4-methoxy-2-nitrophenyl)acetamide

  • Reflux the N-(4-methoxy-2-nitrophenyl)acetamide in aqueous hydrochloric acid until the hydrolysis is complete (monitor by TLC).[1]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-methoxy-4-nitroaniline.

  • Filter, wash with water, and dry the product.

Step 4: Sandmeyer Reaction

  • Dissolve the 2-methoxy-4-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.[1]

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt solution.[1]

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture may be gently heated to drive the reaction to completion.[1]

  • After the reaction is complete, extract the product into an organic solvent.

  • Wash the organic layer, dry it, and evaporate the solvent to yield the crude this compound.

  • Purification can be achieved by column chromatography or recrystallization.[1]

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methoxy-4-nitrobenzonitrile (CAS No: 101084-96-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind experimental outcomes, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most frequently employed synthetic pathway begins with a readily available substituted aniline, such as 2-methoxyaniline or 4-methoxyaniline. A particularly effective route starts from 2-methoxyaniline, involving a three-step process: acetylation to protect the amine, followed by regioselective nitration, and finally, hydrolysis to yield the key intermediate, 2-methoxy-4-nitroaniline.[1] This intermediate is then converted to the final product via a Sandmeyer reaction.[2][3][4] This multi-step approach provides excellent control over the regiochemistry of the nitration step, which is crucial for minimizing isomeric impurities.

Q2: My final product shows several unexpected peaks in the HPLC/GC analysis. What are the most likely impurities?

The identity of impurities is intrinsically linked to the synthetic route. Based on the common pathway involving the Sandmeyer reaction of 2-methoxy-4-nitroaniline, the following are the most probable impurities:

  • 2-Methoxy-4-nitrophenol: This is arguably the most common impurity, arising from the premature decomposition of the intermediate diazonium salt, which reacts with water in the acidic medium.[3]

  • 2-Methoxy-4-nitroaniline: The unreacted starting material for the Sandmeyer step. Its presence indicates incomplete diazotization or an inefficient Sandmeyer reaction.

  • Isomeric Nitroanilines/Benzonitriles: If the synthesis starts from a precursor like 4-methoxyaniline, improper control during the nitration step can lead to the formation of the 4-methoxy-3-nitroaniline isomer, which would then be converted to the corresponding 3-nitrobenzonitrile isomer.[5]

  • Aryl Halide Impurities (e.g., 1-Chloro-2-methoxy-4-nitrobenzene): If the diazotization is performed using hydrochloric acid (HCl), the diazonium group can sometimes be displaced by a chloride ion, especially in the presence of copper salts.

  • Biaryl Compounds: Radical side reactions during the Sandmeyer reaction can lead to the coupling of two aromatic rings, forming dimeric impurities.

Q3: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to check?

Low yields in the Sandmeyer reaction typically stem from two primary issues: the instability of the diazonium salt and inefficient cyanation.[3][6]

  • Diazotization Temperature: This is the most critical parameter. The reaction must be maintained between 0-5°C to prevent the unstable diazonium salt from decomposing into the corresponding phenol.[3]

  • Completeness of Diazotization: Ensure all the starting aniline has reacted. You can test for the presence of excess nitrous acid (indicating the aniline is consumed) using starch-iodide paper, which will turn blue.[3]

  • Purity of Copper(I) Cyanide: The copper(I) salt is the catalyst.[4] Ensure it is of high quality and handled properly to avoid oxidation to less effective copper(II) species.

  • Rate of Addition: The cold diazonium salt solution should be added slowly to the copper(I) cyanide solution to control the exothermic reaction and the rate of nitrogen gas evolution.

Q4: My isolated this compound is off-color (e.g., yellow or tan). How can I improve its purity and appearance?

Discoloration is often due to the presence of phenolic impurities or residual polymeric materials from side reactions.[7] The most effective purification method is recrystallization. A solvent screen should be performed to find an optimal solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble. For nitroaromatic compounds, solvents like ethanol, acetic acid, or mixtures involving water are often effective.[7][8] If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.

Common Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route and highlights the stages where key impurities are typically formed.

G cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_sandmeyer Step 4: Sandmeyer Reaction A 2-Methoxyaniline B 2-Methoxyacetanilide A->B Acetic Anhydride / Acetic Acid C 2-Methoxy-4-nitroacetanilide B->C HNO₃ / H₂SO₄ Controlled Temp. Imp1 Impurity: 4-Methoxy-3-nitroacetanilide (Isomer) C->Imp1 Side Reaction (Poor Regiocontrol) D 2-Methoxy-4-nitroaniline (Intermediate) C->D Acid/Base Hydrolysis Imp2 Impurity: Unreacted Acetanilide D->Imp2 Incomplete Reaction E This compound (Final Product) D->E 1. NaNO₂ / H⁺ (0-5°C) 2. CuCN Imp3 Impurity: 2-Methoxy-4-nitrophenol E->Imp3 Diazonium Decomposition (High Temp.) Imp4 Impurity: Unreacted Aniline E->Imp4 Incomplete Reaction

Caption: Synthetic pathway and points of impurity formation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues during the synthesis.

Problem 1: Presence of Phenolic Impurity (2-Methoxy-4-nitrophenol)
Symptom Root Cause Analysis Corrective and Preventive Actions
A significant peak corresponding to the mass of 2-Methoxy-4-nitrophenol is observed in GC-MS or LC-MS. The product may also be darker in color.The diazonium salt intermediate is thermally unstable and readily decomposes to a carbocation, which is then quenched by water to form a phenol. This decomposition is highly temperature-dependent.[3]Strict Temperature Control: Maintain the temperature of the diazotization reaction and the diazonium salt solution between 0°C and 5°C at all times using an ice-salt bath.[3] Immediate Use: Use the freshly prepared diazonium salt solution immediately. Do not store it. Controlled Addition: Add the cold diazonium solution slowly to the copper(I) cyanide solution to manage the exotherm of the Sandmeyer reaction itself.
Problem 2: Isomeric Impurity Detected (e.g., 3-Nitro Isomer)
Symptom Root Cause Analysis Corrective and Preventive Actions
An isomer of the final product is detected, often with a similar mass spectrum but a different retention time.The methoxy group is a strong ortho-para director, while the acetamido group is also an ortho-para director.[9][10] However, harsh nitrating conditions (high temperature, high acid concentration) can reduce regioselectivity, leading to some meta-nitration.[9]Control Nitration Conditions: Perform the nitration at low temperatures (e.g., 0-10°C) by slowly adding the nitrating agent.[2] Choice of Nitrating Agent: Using a milder nitrating agent or a different solvent system can improve selectivity. A mixture of nitric acid and sulfuric acid is standard, but the ratio and concentration are key.[2][5] Purification: Isomers can be difficult to separate. Fractional recrystallization or preparative chromatography may be necessary.
Problem 3: Significant Amount of Unreacted Starting Material
Symptom Root Cause Analysis Corrective and Preventive Actions
A large peak for 2-methoxy-4-nitroaniline is present in the final crude product analysis.Incomplete Diazotization: The aniline may not have fully converted to the diazonium salt. This can be due to insufficient nitrous acid, poor mixing, or precipitation of the aniline salt out of the solution. Inefficient Cyanation: The Sandmeyer reaction itself may be incomplete due to inactive catalyst, insufficient reaction time, or incorrect temperature.Ensure Complete Diazotization: Use a slight excess of sodium nitrite (e.g., 1.1 equivalents). Test for excess nitrous acid with starch-iodide paper to confirm the aniline has been consumed.[3] Ensure the aniline is fully dissolved in the acid before cooling. Catalyst and Reaction Time: Use a high-quality copper(I) cyanide catalyst. Allow the reaction to proceed until nitrogen evolution ceases, which may require gentle warming after the initial addition is complete.[2]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common synthesis problems.

G cluster_analysis Analysis cluster_identification Impurity Identification cluster_action Corrective Action start Start: Low Yield or Purity Issue analyze Analyze Crude Product (HPLC, GC-MS, NMR) start->analyze phenol Phenol Impurity Detected? analyze->phenol isomer Isomeric Impurity Detected? phenol->isomer No action_temp ACTION: - Strict Temp. Control (0-5°C) - Use Diazonium Salt Immediately phenol->action_temp Yes sm Starting Material Detected? isomer->sm No action_nitration ACTION: - Control Nitration Temp. - Optimize Nitrating Agent isomer->action_nitration Yes action_diazotization ACTION: - Check NaNO₂ Stoichiometry - Use Starch-Iodide Test - Ensure Complete Dissolution sm->action_diazotization Yes end End: Purify and Re-analyze sm->end No action_temp->end action_nitration->end action_diazotization->end

Caption: A logical workflow for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol is based on established chemical transformations and is designed to minimize the formation of common impurities.

Step 1: Acetylation of 2-Methoxyaniline

  • In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.

  • Stir the reaction mixture at room temperature for 12-18 hours or until TLC indicates the consumption of the starting material.[2]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until neutral, and dry to yield 2-methoxyacetanilide.

Step 2: Nitration of 2-Methoxyacetanilide

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0-5°C.

  • Dissolve the 2-methoxyacetanilide from Step 1 in concentrated sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10°C.[2]

  • After the addition is complete, stir the mixture for 2-4 hours at a controlled low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry. The crude product is 2-methoxy-4-nitroacetanilide.

Step 3: Hydrolysis to 2-Methoxy-4-nitroaniline

  • Reflux the crude 2-methoxy-4-nitroacetanilide in a mixture of aqueous hydrochloric acid or sulfuric acid until TLC analysis shows complete hydrolysis.[2]

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the 2-methoxy-4-nitroaniline.

  • Filter the yellow solid, wash with water, and dry. This is the key intermediate for the next step.

Step 4: Sandmeyer Reaction to this compound

  • Diazotization: Dissolve the 2-methoxy-4-nitroaniline (1.0 eq.) from Step 3 in an appropriate aqueous acid (e.g., HCl/H₂O) and cool to 0-5°C.[3]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5°C with vigorous stirring.[2]

  • Stir for an additional 15-30 minutes at 0-5°C. Confirm the presence of excess nitrous acid with starch-iodide paper.[3]

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide in water. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A controlled effervescence (N₂ gas) should be observed.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours until gas evolution ceases to drive the reaction to completion.

  • Work-up and Purification: Cool the reaction mixture, then extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude solid can be purified by recrystallization from a suitable solvent like ethanol.

References

monitoring the progress of reactions involving 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-4-nitrobenzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for professionals in research and drug development who are utilizing this versatile intermediate. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to monitor reactions effectively, troubleshoot challenges, and optimize your synthetic outcomes. We will explore the nuances of handling this molecule, from selecting the right analytical technique to diagnosing and solving common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the monitoring of reactions involving this compound.

Q1: What are the key structural features of this compound and how do they influence its reactivity and monitoring?

A1: this compound possesses three key functional groups on an aromatic ring: a nitrile (-C≡N), a nitro group (-NO₂), and a methoxy group (-OCH₃).[1] The interplay of these groups governs its chemical behavior.

  • Electron-Withdrawing Groups (EWGs): The nitrile and nitro groups are potent EWGs. They deactivate the aromatic ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to them.[2]

  • Electron-Donating Group (EDG): The methoxy group is an EDG, which can influence the regioselectivity of certain reactions.

  • Monitoring Implications: Each group provides a unique spectroscopic handle. The nitrile and nitro groups have characteristic IR absorptions. The aromatic protons and methoxy protons are easily distinguishable in ¹H NMR, and their chemical shifts will change predictably as the functional groups are transformed.[3][4]

Q2: Which analytical techniques are best suited for real-time or quasi-real-time monitoring of its reactions?

A2: The choice depends on the reaction type, available equipment, and the level of detail required. A multi-technique approach is often most effective.[5][6]

TechniquePrinciple & Use CaseAdvantagesDisadvantages
TLC Separation by polarity. Ideal for quick, qualitative checks on reaction completion and side product formation.[7]Fast, inexpensive, requires minimal sample.Not quantitative, resolution can be limited.
HPLC-UV Separation by polarity with UV detection. Excellent for quantitative analysis of reaction kinetics (disappearance of starting material, appearance of product).[3]Highly quantitative, reproducible, high resolution.Slower than TLC, requires method development.
GC-MS Separation by volatility and polarity, with mass detection. Useful for volatile and thermally stable compounds, providing both retention time and mass information for impurity identification.[8]Excellent for identifying unknown byproducts, highly sensitive.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Provides detailed structural information. ¹H NMR can be used to determine conversion by integrating signals of starting material vs. product.[9]Provides unambiguous structural data, can be highly quantitative.Lower sensitivity, more expensive instrumentation, requires deuterated solvents for high-resolution analysis.
FTIR (ATR) Monitors changes in functional group vibrations (e.g., -C≡N, -NO₂). An in-situ ATR probe allows for true real-time monitoring.[6]Real-time data acquisition, no sample preparation needed for in-situ probes.Provides functional group information, not detailed structural data; difficult to quantify complex mixtures.

Q3: What are the most common reactions performed with this compound, and what should I be looking for during monitoring?

A3: The two most common transformations are the reduction of the nitro group and nucleophilic aromatic substitution.

  • Nitro Group Reduction: This reaction converts the -NO₂ group to an amine (-NH₂), yielding 4-amino-2-methoxybenzonitrile.[10]

    • Monitoring Focus: Look for the disappearance of the starting material and the appearance of a more polar spot on TLC (amines are generally more polar than nitro compounds). In HPLC, the product will typically have a different retention time. In ¹H NMR, the aromatic proton signals will shift significantly upfield due to the strong electron-donating character of the new amino group.

  • Nucleophilic Aromatic Substitution (SNAr): This involves replacing a group on the ring (often a halogen, if present, or potentially the nitro group under harsh conditions) with a nucleophile. The strong EWGs (-NO₂, -C≡N) are essential for activating the ring for this reaction.[11][12]

    • Monitoring Focus: Track the consumption of the starting material and the nucleophile. The product's polarity and spectroscopic signature will depend entirely on the incoming nucleophile. Mass spectrometry is invaluable here to confirm the mass of the new product.

Troubleshooting Guide: When Reactions Go Wrong

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: The reaction has stalled. TLC/HPLC analysis shows a high percentage of remaining this compound even after extended reaction time.

Possible Causes & Solutions:

  • Cause A: Reagent/Catalyst Inactivity. Many reactions, particularly nitro reductions, rely on active catalysts (e.g., Pd/C, Raney Nickel) or fresh reagents (e.g., SnCl₂).[13][14]

    • Why it Happens: Catalysts can be "poisoned" by impurities (sulfur, etc.) or can lose activity over time. Reducing agents can oxidize upon storage.

    • Solution:

      • Verify Reagent Quality: Use freshly opened or properly stored reagents. For catalytic hydrogenations, use a fresh batch of catalyst.[15]

      • Increase Catalyst Loading: If using a catalyst, a modest increase (e.g., from 5 mol% to 10 mol%) may be necessary.

      • Re-evaluate Reaction Conditions: Ensure the temperature and pressure (for hydrogenations) are appropriate for the chosen method.[16]

  • Cause B: Insufficient Activation for SNAr. The energy barrier for nucleophilic attack may not have been overcome.

    • Why it Happens: The nucleophile may be too weak, the solvent may not be optimal (polar aprotic solvents like DMSO or DMF are often preferred for SNAr), or the temperature may be too low.[11]

    • Solution:

      • Increase Temperature: Gently warming the reaction can significantly increase the rate. Monitor for side product formation.

      • Change Solvent: Switch to a more appropriate polar aprotic solvent to better solvate the cation and leave the nucleophile more reactive.

      • Use a Stronger Nucleophile/Base: If applicable, consider a stronger nucleophile or adding a non-nucleophilic base to deprotonate a pro-nucleophile.

Problem 2: My analysis shows the formation of multiple, unexpected products.

Possible Causes & Solutions:

  • Cause A: Partial Reduction of the Nitro Group. Instead of the desired amine, you may be forming intermediate species.

    • Why it Happens: Under-reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction or certain reagents (like LiAlH₄ with aromatic nitro compounds) can lead to azo compounds.[14][17]

    • Solution:

      • Ensure Sufficient Reducing Agent/H₂: Make sure you are using a sufficient stoichiometric excess of the chemical reductant or that your hydrogen source is not depleted.

      • Optimize Reaction Time/Temperature: Allow the reaction to proceed to completion. Milder conditions may favor the formation of intermediates.

      • Choose a Selective Reagent: Reagents like SnCl₂ or catalytic hydrogenation with Pd/C are generally reliable for complete reduction to the amine.[13][15]

  • Cause B: Unintended Hydrolysis of the Nitrile Group. The presence of water under acidic or basic conditions can hydrolyze the nitrile.

    • Why it Happens: The nitrile group can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[18][19] This is a common issue if the reaction or workup is not anhydrous.

    • Solution:

      • Use Anhydrous Solvents/Reagents: Ensure all solvents and non-aqueous reagents are thoroughly dried before use.

      • Perform Reaction Under Inert Atmosphere: Running the reaction under nitrogen or argon minimizes exposure to atmospheric moisture.

      • Modify Workup: If hydrolysis occurs during workup, minimize the time the compound is in contact with acidic or basic aqueous solutions.

  • Cause C: Competing Nucleophilic Attack. In an SNAr reaction, the nucleophile may be reacting with the nitrile group.

    • Why it Happens: Strong nucleophiles like Grignard or organolithium reagents can attack the electrophilic carbon of the nitrile.[20]

    • Solution: This typically requires a change in synthetic strategy, such as protecting the nitrile group or choosing a nucleophile that is less reactive towards it.

dot

Troubleshooting_Workflow cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products start Monitor Reaction Progress (TLC/HPLC/GC) check_completion Is Starting Material (SM) Consumed? start->check_completion cause_reduction Cause: Partial Nitro Reduction? start->cause_reduction Multiple Spots cause_hydrolysis Cause: Nitrile Hydrolysis? start->cause_hydrolysis Multiple Spots cause_reagent Cause: Inactive Reagent/ Catalyst? check_completion->cause_reagent No cause_conditions Cause: Sub-optimal Conditions (Temp/Solvent)? check_completion->cause_conditions No complete Reaction Complete & Clean. Proceed to Workup. check_completion->complete Yes solve_reagent Solution: Use fresh reagents. Increase catalyst load. cause_reagent->solve_reagent solve_conditions Solution: Increase temp. Change to polar aprotic solvent. cause_conditions->solve_conditions solve_reduction Solution: Ensure sufficient reductant. Optimize time. cause_reduction->solve_reduction solve_hydrolysis Solution: Use anhydrous conditions. Modify workup. cause_hydrolysis->solve_hydrolysis

Caption: A decision tree for troubleshooting common reaction issues.

Detailed Analytical Protocols

The following are robust starting points for method development. Adjustments will likely be necessary based on the specific product and reaction matrix.

Protocol 1: HPLC Method for Quantitative Monitoring

This reverse-phase method is suitable for tracking the consumption of this compound and the formation of more polar products like 4-amino-2-methoxybenzonitrile.

  • Instrumentation: Standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). The formic acid improves peak shape.[3]

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm, or the λₘₐₓ of the starting material or product.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and prevent precipitation.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]

Protocol 2: In-Situ ¹H NMR Monitoring

This protocol allows for the direct observation of molecular transformations.

  • Instrumentation: NMR Spectrometer.[9]

  • Sample Preparation:

    • Set up the reaction directly in an NMR tube using a deuterated solvent that is compatible with your reaction conditions.

    • Caution: Ensure reagents are fully soluble and that the reaction is safe to run in a sealed tube.

    • Acquire an initial spectrum (t=0) before adding the final reagent (e.g., catalyst or nucleophile).

  • Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.[9]

    • Key Signals to Monitor for this compound:

      • Methoxy protons (-OCH₃): Singlet around 3.9-4.1 ppm.

      • Aromatic protons: Complex pattern in the aromatic region (approx. 7.0-8.0 ppm).

  • Data Analysis: Calculate the reaction conversion by comparing the integration of a characteristic peak of the starting material to that of the product. For example:

    • % Conversion = [Integral(Product Peak) / (Integral(Product Peak) + Integral(SM Peak))] * 100

dot

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_analysis Analytical Lab reaction Ongoing Reaction sampling 1. Aliquot Sampling reaction->sampling quench 2. Quench Reaction sampling->quench prep 3. Sample Preparation (Dilute/Filter) quench->prep analysis 4. Instrumental Analysis (HPLC/GC/NMR) prep->analysis interpretation 5. Data Interpretation - % Conversion - Purity Profile - Byproduct ID analysis->interpretation decision Decision: Continue, Stop, or Modify Conditions interpretation->decision decision->reaction Feedback Loop

Caption: A generalized workflow for offline reaction monitoring.

References

preventing byproduct formation in 2-Methoxy-4-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-4-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to proactively prevent byproduct formation and troubleshoot common issues encountered during synthesis. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning behind them to empower you in your experimental work.

Part 1: Proactive Synthesis & Byproduct Prevention (FAQ)

This section addresses common questions about selecting a synthetic strategy to maximize yield and purity from the outset.

Q1: What is the most reliable method for synthesizing this compound with minimal byproducts?

A1: The choice of synthesis route is critical. The two most common and effective methods are the Sandmeyer Reaction starting from 2-methoxy-4-nitroaniline and a Nucleophilic Aromatic Substitution (SNAr) .

  • Sandmeyer Reaction: This is often the preferred route due to the commercial availability of the starting aniline. It involves the conversion of the aromatic amino group into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2] This method is powerful but requires strict temperature control to prevent unwanted side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This route involves reacting a substrate like 2-chloro-1-methoxy-4-nitrobenzene with a cyanide source (e.g., NaCN or KCN) in a polar aprotic solvent. The strong electron-withdrawing effect of the nitro group activates the ring for nucleophilic attack.[3] This method can be very clean if the starting halide is available and anhydrous conditions are maintained.

Our general recommendation for high purity is the Sandmeyer reaction , provided the critical parameters are carefully controlled.

Q2: I'm planning a Sandmeyer reaction. What are the most critical parameters to control to avoid byproducts?

A2: The diazonium salt intermediate is the key to a successful Sandmeyer reaction, but it is also the primary source of byproducts if not handled correctly. The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[1][4]

Here are the three most critical parameters:

  • Temperature Control (0-5 °C): The diazotization (formation of Ar-N₂⁺) and the subsequent cyanation must be kept cold.[5] Above 5 °C, the diazonium salt will readily decompose, reacting with water to form the corresponding phenol (2-methoxy-4-nitrophenol) as a major impurity.

  • Acid Concentration: Diazotization is performed in a strong, non-nucleophilic acid like HCl or H₂SO₄. An appropriate excess of acid is required to prevent the newly formed diazonium salt from coupling with the unreacted starting aniline, which would form a highly colored azo-compound impurity.

  • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly and sub-surface to the cooled aniline solution. This ensures localized excess of nitrite is avoided, which can lead to side reactions and decomposition. Similarly, the cold diazonium salt solution should be added slowly to the copper(I) cyanide solution.

Q3: What causes the formation of 4-amino-2-methoxybenzonitrile as a byproduct?

A3: The presence of 4-amino-2-methoxybenzonitrile indicates that the nitro group has been reduced. This typically occurs under specific reductive conditions that may be inadvertently introduced. A common source is the use of certain metals during the reaction or workup. For instance, if iron metal is used with an acid (e.g., Fe/HCl) for a different synthetic step and not properly quenched or removed, it can reduce the nitro group.[6] Ensure all reagents and equipment are free from unintended reducing agents.

Part 2: Reactive Troubleshooting Guide

This section provides solutions to specific problems you may observe during or after your reaction.

Problem 1: My Sandmeyer reaction mixture turned dark brown or black, and the yield is low.
  • Likely Cause: This is a classic sign of diazonium salt decomposition and/or azo-coupling. As explained in Q2, if the temperature rises above the optimal 0-5 °C range, the diazonium salt (Ar-N₂⁺) reacts with water to form a phenol (Ar-OH) and releases N₂ gas.[1] The dark color may also result from azo-coupling side products, which are intensely colored.

  • Troubleshooting Steps:

    • Immediate Action: If you observe a rapid color change and gas evolution, immediately re-check and lower the temperature of your reaction vessel.

    • Post-Reaction Analysis: After workup, use TLC or LC-MS to check for the presence of 2-methoxy-4-nitrophenol (a more polar spot than your product).

    • Purification: The phenolic byproduct can often be removed by washing the organic extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The phenol will deprotonate and move into the aqueous layer, leaving your desired nitrile product in the organic phase.

    • Prevention for Next Time: Ensure your ice/salt bath is well-maintained throughout the entire addition process. Use a thermometer directly in the reaction mixture, not just in the bath.

Problem 2: My final product shows an amide or carboxylic acid peak in the IR/NMR/MS analysis.
  • Likely Cause: This indicates hydrolysis of the nitrile (-C≡N) group. The nitrile can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either strong acidic or strong basic conditions, particularly when heated.[7] This often occurs during workup or purification. For example, refluxing the reaction mixture in concentrated HCl to destroy excess cyanide can also hydrolyze the product nitrile.

  • Troubleshooting Workflow:

    G cluster_solutions Solutions observe Observe Amide/Acid Impurity in Product Spectrum check_workup Review Workup Conditions observe->check_workup check_purify Review Purification Conditions observe->check_purify acid_workup Used Strong Acid (e.g., conc. HCl) with heating? check_workup->acid_workup base_workup Used Strong Base (e.g., NaOH) with heating? check_workup->base_workup column_acid Used highly acidic silica gel? check_purify->column_acid sol_acid Solution: Neutralize under cold conditions. Avoid heating during acidic workup. acid_workup->sol_acid Yes sol_base Solution: Use mild base (e.g., NaHCO₃) for washes. Avoid prolonged contact with strong base. base_workup->sol_base Yes sol_column Solution: Add 0.1-1% triethylamine to chromatography eluent or use neutral alumina. column_acid->sol_column Yes

    Caption: Troubleshooting workflow for nitrile hydrolysis.

  • Purification: If hydrolysis has already occurred, separating the more polar amide and carboxylic acid from the nitrile product can be achieved via column chromatography. Using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will elute the desired benzonitrile first.

Problem 3: My reaction is clean by TLC, but I get poor recovery after column chromatography.
  • Likely Cause: The product may be adsorbing irreversibly to the stationary phase. The combination of the polar nitro group and the basic lone pair on the nitrile nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel.[8] This can cause significant tailing and loss of material on the column.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine or ammonia solution. This will neutralize the acidic sites and allow for cleaner elution of your product.[8]

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which often gives better recovery for basic or sensitive compounds.

    • Alternative Purification: If the crude product is relatively clean, recrystallization is an excellent alternative to chromatography. Based on its properties, solvents like ethanol, acetic acid, or mixtures of ethanol/water could be effective.[8]

Part 3: Protocols & Data

Recommended Protocol: Sandmeyer Synthesis of this compound

This protocol is designed to minimize byproduct formation.

Step 1: Diazotization of 2-Methoxy-4-nitroaniline

  • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) and 6M hydrochloric acid (50 mL).

  • Stir the resulting slurry and cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (4.52 g, 65.5 mmol) in deionized water (15 mL).

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir the resulting clear yellow diazonium salt solution for an additional 15 minutes at 0-5 °C.

Step 2: Cyanation of the Diazonium Salt

  • In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (6.40 g, 71.4 mmol) and sodium cyanide (7.30 g, 148.8 mmol) in deionized water (50 mL) at room temperature.

  • Cool this solution in an ice bath to ~10 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution over 45 minutes. Vigorous nitrogen evolution will be observed. Control the rate of addition to keep the foaming manageable and the temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 30 minutes to ensure the reaction goes to completion.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford this compound as a light-tan solid.[9]

Data Summary: Critical Reaction Parameters
ParameterRecommended ConditionRationale for Byproduct PreventionPotential Byproduct
Diazotization Temp. 0-5 °CPrevents thermal decomposition of the diazonium salt.[5]2-Methoxy-4-nitrophenol
NaNO₂ Addition Slow, DropwiseAvoids localized excess of nitrous acid, preventing side reactions.Azo-dyes, tar
Workup pH Neutral / Mildly BasicPrevents acid- or base-catalyzed hydrolysis of the nitrile group.[7]2-Methoxy-4-nitrobenzamide
Chromatography Neutralized Silica / AluminaMinimizes irreversible adsorption and streaking of the product.[8]N/A (Yield Loss)

References

Technical Support Center: Purifying 2-Methoxy-4-nitrobenzonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: While a definitive, universally "best" solvent is sample-dependent due to varying impurity profiles, alcohols like ethanol and methanol are excellent starting points. Aromatic nitriles often exhibit good solubility in hot alcohols and lower solubility at room temperature, which is the desired characteristic for effective recrystallization. For particularly stubborn impurities, a mixed solvent system, such as ethanol/water or acetone/hexane, may be necessary.

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound (177-180 °C for this compound), or if the solution is too concentrated.[1] To resolve this, you can try a lower-boiling point solvent or add a bit more hot solvent to the mixture to reduce the concentration. Slow, gradual cooling is also crucial to encourage crystal lattice formation over oiling.

Q3: I'm getting a very low yield after recrystallization. What are the common causes?

A3: Poor recovery is a frequent issue in recrystallization. The primary culprits are using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor, or selecting a solvent in which your compound has high solubility even at low temperatures. To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Also, ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation before filtration.

Q4: My purified product is still colored. How can I remove colored impurities?

A4: If your final product retains a noticeable color, it's likely due to highly conjugated impurities. A common and effective method to address this is to treat the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal will adsorb many colored impurities. However, use it sparingly, as it can also adsorb some of your desired product.

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect approach to resolving common challenges encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
The compound does not dissolve in the hot solvent. The solvent is not polar enough to overcome the crystal lattice energy of the solute.- Action: Try a more polar solvent. For instance, if toluene fails, move to ethyl acetate or an alcohol like ethanol. Aromatic nitro compounds often require moderately polar solvents for dissolution.[2] - Rationale: "Like dissolves like" is a guiding principle. The polarity of the solvent must be well-matched to the polarity of the solute to achieve dissolution.
No crystals form upon cooling. The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the cold solvent.- Action 1: Boil off some of the solvent to increase the concentration and then allow it to cool again. - Action 2: If crystals still don't form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. - Rationale: Crystallization requires a supersaturated solution. Scratching the glass creates nucleation sites where crystals can begin to form.
Crystals form too quickly and are very fine. The solution cooled too rapidly, leading to rapid precipitation rather than controlled crystal growth.- Action: Re-heat the solution to redissolve the solid, and then allow it to cool more slowly. You can insulate the flask to slow the cooling rate. - Rationale: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, which tends to exclude impurities. Rapid cooling traps impurities within the rapidly forming solid.
The product is difficult to filter and appears "gummy". This can be a sign of residual solvent or the presence of low-melting impurities.- Action: Ensure the product is fully crystalline and not an oil before attempting filtration. If it's oily, try the troubleshooting steps for "oiling out." If it's crystalline but gummy, wash the collected crystals with a small amount of ice-cold solvent to remove soluble impurities. - Rationale: Gummy solids are often a mixture of crystalline product and impurities that interfere with proper crystal formation. A cold solvent wash can remove these impurities without dissolving a significant amount of the desired product.

Recommended Recrystallization Protocol for this compound

This protocol provides a robust starting point for the purification of this compound.

1. Solvent Selection:

  • Place a small amount of your crude product (approx. 50 mg) into a test tube.

  • Add a few drops of a test solvent (e.g., ethanol).

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube. A good solvent will completely dissolve the compound upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

2. Dissolution:

  • Place your crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize your yield.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used):

  • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to appear, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start with Crude This compound solvent_selection Select Solvent (e.g., Ethanol) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve oiling_out Does it 'Oil Out'? dissolve->oiling_out cool Cool Slowly crystals_form Do Crystals Form? cool->crystals_form filter_dry Filter and Dry Pure Crystals crystals_form->filter_dry Yes boil_off_solvent Boil Off Excess Solvent crystals_form->boil_off_solvent No oiling_out->cool No slow_cooling Re-dissolve and Cool Slower oiling_out->slow_cooling Yes add_more_solvent Add More Hot Solvent or Change Solvent boil_off_solvent->cool induce_crystallization Induce Crystallization (Scratch/Seed) boil_off_solvent->induce_crystallization If needed induce_crystallization->cool slow_cooling->cool

Caption: A flowchart illustrating the decision-making process for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of molecules like 2-Methoxy-4-nitrobenzonitrile are paramount. This compound, with its distinct combination of a nitrile, a nitro group, and a methoxy ether on an aromatic scaffold, presents a unique analytical challenge that is ideally suited for exploration by mass spectrometry (MS). Mass spectrometry provides exquisite sensitivity and specificity, enabling not only the confirmation of molecular weight but also the profound interrogation of chemical structure through controlled fragmentation.

This guide provides a comparative analysis of mass spectrometry-based approaches for the characterization of this compound. We will move beyond rote protocols to explore the causal relationships between instrumental choices and analytical outcomes. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, validated framework for characterizing complex small molecules.

Physicochemical Profile & Core Data

A foundational understanding of the analyte's properties is the first step in any method development process.

PropertyValueSource
Chemical Formula C₈H₆N₂O₃[1][2]
Average Molecular Weight 178.14 g/mol [1][2][3]
Monoisotopic Mass 178.03784 Da[1][2][4]
IUPAC Name This compound[1]
CAS Number 101084-96-2[1][3]

Strategic Overview: The Analytical Workflow

The logical flow for analyzing a purified compound like this compound involves separation, ionization, mass analysis, and data interpretation. A typical liquid chromatography-mass spectrometry (LC-MS) workflow is depicted below.

cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry cluster_2 Data Processing Sample Analyte in Solution LC Liquid Chromatography (e.g., C18 Column) Sample->LC IonSource Ion Source (e.g., ESI, APCI) LC->IonSource MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: A generalized workflow for LC-MS analysis.

Part 1: A Comparative Guide to Ionization Techniques

The choice of ionization source is the most critical parameter in MS method development, as it dictates whether the analyte can be efficiently converted into a gas-phase ion for detection.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules, making it a primary candidate for this analysis. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Expertise & Experience: The presence of the electronegative nitro and nitrile groups, along with the oxygen of the methoxy group, makes this compound sufficiently polar for ESI. The nitro group, in particular, is known to stabilize a negative charge, suggesting that negative ion mode ESI ([M-H]⁻) will be highly sensitive and specific. [5] While positive ion mode ([M+H]⁺) is feasible, the molecule lacks a strongly basic site for easy protonation, potentially leading to lower sensitivity compared to the negative mode.

  • Trustworthiness (Self-Validation): The expected m/z values are highly specific. Observing the correct monoisotopic mass for the [M-H]⁻ ion at m/z 177.0306 provides strong, immediate evidence of the compound's presence.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suited for less polar to moderately polar compounds and is less susceptible to matrix effects than ESI.

  • Expertise & Experience: APCI would be a robust alternative if ESI performance is suboptimal, perhaps due to solvent system incompatibility or low ionization efficiency. It often generates protonated molecules [M+H]⁺ or radical molecular ions [M]⁺•. For this compound, APCI is a viable secondary option, particularly if coupled with Gas Chromatography (GC).

  • Trustworthiness (Self-Validation): Similar to ESI, confirmation of the expected molecular ion (e.g., [M+H]⁺ at m/z 179.0451 ) validates the analysis.

Electron Ionization (EI)

EI is a hard ionization technique, almost exclusively used with GC-MS. It bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.

  • Expertise & Experience: EI is not suitable for confirming molecular weight due to the high likelihood of the molecular ion being absent or of very low abundance. However, it provides a rich, fingerprint-like fragmentation pattern that is invaluable for structural elucidation and library matching.[6] The fragmentation pattern will be a composite of pathways driven by the individual functional groups.

  • Trustworthiness (Self-Validation): The pattern of fragment ions is highly reproducible and can be compared against spectral libraries (e.g., NIST, Wiley) for confident identification.

Comparison Table: Ionization Techniques

TechniquePrimary Ion(s)Best ForRationale for this compound
ESI (Negative) [M-H]⁻High-sensitivity detection & quantification (LC-MS)The electron-withdrawing nitro group strongly promotes deprotonation, leading to excellent sensitivity.
ESI (Positive) [M+H]⁺, [M+Na]⁺Molecular weight confirmation (LC-MS)Feasible, but potentially less sensitive than negative mode due to the lack of a basic site.
APCI [M+H]⁺, [M]⁺•Analysis of moderately polar compounds; alternative to ESIA robust secondary choice, especially if ESI efficiency is low.
EI [M]⁺•, numerous fragmentsStructural elucidation & library matching (GC-MS)Provides a characteristic "fingerprint" but may not show the molecular ion.

Part 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While nominal mass can suggest a compound's identity, only High-Resolution Mass Spectrometry (HRMS) can provide the mass accuracy required to confirm its elemental composition. This is achieved using analyzers like Time-of-Flight (TOF) or Orbitrap.

  • Expertise & Experience: For a compound with the formula C₈H₆N₂O₃, determining the exact mass to within 5 ppm (parts per million) error allows for the confident rejection of other potential isobaric (same nominal mass) formulas. This is a non-negotiable step in the characterization of novel compounds or for quality control in regulated environments.

  • Authoritative Grounding: The ability of HRMS to distinguish between different molecular formulas with the same nominal mass is a cornerstone of modern analytical chemistry.[7]

Table: Theoretical Exact Masses for HRMS

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺C₈H₇N₂O₃⁺179.04512
[M+Na]⁺C₈H₆N₂O₃Na⁺201.02706
[M-H]⁻C₈H₅N₂O₃⁻177.03056
[M]⁺•C₈H₆N₂O₃⁺•178.03729

Data sourced from PubChem predictions.[4]

Part 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and fragmenting it via Collision-Induced Dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure.

  • Expertise & Experience: The fragmentation of this compound is predictable based on the established behavior of its functional groups.[6][8] The primary fragmentation drivers will be the loss of the nitro group (as •NO or •NO₂) and cleavages associated with the methoxy group (loss of •CH₃ or CH₂O).[9][10][11] The nitrile group itself is relatively stable and less likely to initiate fragmentation.

  • Trustworthiness (Self-Validation): A proposed structure is validated when the experimentally observed fragment ions precisely match those predicted from logical cleavage pathways.

Predicted Fragmentation Pathway (EI-MS)

The following diagram illustrates the most probable fragmentation pathways for the molecular ion ([M]⁺•) of this compound under Electron Ionization conditions.

parent C₈H₆N₂O₃ [M]+• m/z 178.04 frag1 C₈H₆NO+ [M-NO₂]+• m/z 132.04 parent->frag1 - •NO₂ (46 Da) frag2 C₇H₃N₂O₃+ [M-CH₃]+• m/z 163.01 parent->frag2 - •CH₃ (15 Da) frag4 C₈H₆NO₂+ [M-NO]+• m/z 148.04 parent->frag4 - •NO (30 Da) frag3 C₇H₆N+ [M-NO₂-CO]+• m/z 104.05 frag1->frag3 - CO (28 Da) frag5 C₇H₆NO+ [M-NO-CO]+• m/z 120.04 frag4->frag5 - CO (28 Da)

Caption: Predicted EI fragmentation of this compound.

Part 4: Experimental Protocols

The following protocols provide a starting point for analysis and should be optimized for the specific instrumentation available.

Protocol 1: LC-HRMS/MS Analysis (Primary Method)

This method is ideal for confirming molecular formula and elucidating structure.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Q-TOF or Orbitrap) Conditions:

    • Ionization Mode: ESI Negative (recommended) and Positive.

    • Capillary Voltage: -2.5 kV (Negative), +3.5 kV (Positive).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 600 L/hr at 350 °C.

    • Mass Range (Full Scan): m/z 50-500.

    • MS/MS: Perform data-dependent acquisition (DDA), selecting the top 3 most intense ions for fragmentation.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a rich spectrum.

Protocol 2: GC-MS Analysis (Alternative Method)

This method is excellent for generating a reproducible fragmentation pattern for library matching.[12]

  • Sample Preparation:

    • Prepare a 10-100 µg/mL solution of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Initial temp 100 °C, hold 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.[12]

  • Mass Spectrometry (Quadrupole or Ion Trap) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[12]

    • MS Transfer Line Temp: 280 °C.[12]

    • Mass Range: m/z 40-350.

Conclusion & Recommendations

The mass spectrometric analysis of this compound is a multifaceted task where the choice of technique is dictated by the analytical goal.

  • For rapid confirmation and quantification in complex matrices, LC-MS with ESI in negative ion mode offers unparalleled sensitivity and specificity, targeting the [M-H]⁻ ion.

  • For unambiguous elemental composition confirmation , LC-HRMS (TOF or Orbitrap) is the gold standard, providing the necessary mass accuracy to validate the C₈H₆N₂O₃ formula.

  • For detailed structural elucidation and library-based identification , GC-MS with Electron Ionization provides a rich, reproducible fragmentation fingerprint that serves as a valuable orthogonal technique.

By judiciously selecting from these methodologies, researchers can achieve a comprehensive and validated characterization of this compound, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-4-nitrobenzonitrile. In the absence of readily available, publicly archived experimental spectra for this specific compound, this guide leverages predicted spectroscopic data and provides a comparative analysis with structurally analogous compounds. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and quality control of this important chemical intermediate.

This compound (CAS No: 101084-96-2) is a substituted aromatic compound featuring a nitrile, a methoxy, and a nitro group.[1][2][3] These functional groups impart distinct electronic properties that influence the chemical environment of each nucleus, making NMR spectroscopy an invaluable tool for its unambiguous identification.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from computational models and serve as a reliable estimate for experimental observations.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.1 - 8.3d~2.0
H-5~8.0 - 8.2dd~8.5, 2.0
H-6~7.2 - 7.4d~8.5
-OCH₃~4.0 - 4.2s-
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-CN)~105 - 110
C-2 (C-OCH₃)~160 - 165
C-3~115 - 120
C-4 (C-NO₂)~150 - 155
C-5~125 - 130
C-6~118 - 123
-CN~115 - 120
-OCH₃~56 - 60

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.

  • ¹H NMR Analysis: The aromatic region is expected to display an AMX spin system. The proton at the H-3 position is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrile group and the meta-position to the strongly electron-withdrawing nitro group. It should appear as a doublet with a small meta-coupling constant. The H-5 proton will be deshielded by the ortho-nitro group and will appear as a doublet of doublets, showing both ortho and meta couplings. The H-6 proton, being ortho to the electron-donating methoxy group, is expected to be the most shielded of the aromatic protons and will appear as a doublet with a typical ortho coupling constant. The methoxy protons (-OCH₃) will present as a sharp singlet in the upfield region.

  • ¹³C NMR Analysis: The carbon atoms directly attached to the electronegative oxygen (C-2) and the nitro group (C-4) are predicted to have the largest chemical shifts (downfield). The nitrile carbon (-CN) will also have a characteristic downfield shift. The quaternary carbon bearing the cyano group (C-1) is expected to be significantly shielded. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.

Comparative Analysis with Structurally Related Compounds

To ground these predictions in experimental reality, a comparison with known NMR data of similar benzonitrile derivatives is instructive.

For instance, 4-nitrobenzonitrile exhibits proton signals at approximately 7.89 ppm and 8.35 ppm in CDCl₃, both as doublets.[4] The introduction of the electron-donating methoxy group at the 2-position in our target molecule is expected to shield the ortho proton (H-6) and to a lesser extent the para proton (H-3), while deshielding the meta proton (H-5) relative to a simple nitrobenzonitrile system.

Similarly, in 2-methoxybenzonitrile , the aromatic protons appear between 7.27 and 7.57 ppm in CDCl₃.[4] The addition of the strongly electron-withdrawing nitro group at the 4-position in this compound will cause a significant downfield shift for all aromatic protons.

This comparative approach allows for a more confident assignment of the predicted spectra and highlights the predictable nature of substituent effects in NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is particularly useful for compounds with limited solubility.

  • Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). For aqueous-based solvents, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) can be used.[6]

  • Filtration: To ensure spectral quality, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[5]

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.[7]

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is generally sufficient.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[7]

    • Spectral Width: Set to cover a range of 0 to 200 ppm.[7]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Logic

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. By combining predictive methods with comparative analysis and a robust experimental protocol, researchers can confidently approach the structural verification of this and similar molecules.

References

A Comparative Guide to the Synthesis of 2-Methoxy-4-nitrobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methoxy-4-nitrobenzonitrile, a versatile building block, is of significant interest due to its utility in the development of a range of functional molecules. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a substituted aromatic compound featuring a nitrile group, a methoxy group, and a nitro group. This unique combination of functional groups makes it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. The strategic positioning of the electron-withdrawing nitro and nitrile groups, along with the electron-donating methoxy group, influences the reactivity of the aromatic ring and provides multiple avenues for further chemical modification.

This guide will explore three primary synthetic strategies for the preparation of this compound:

  • The Sandmeyer Reaction: A classic transformation of an amino group to a nitrile.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group by a nucleophile.

  • O-Methylation of a Phenolic Precursor: The targeted methylation of a hydroxyl group.

Each method will be evaluated based on its chemical principles, procedural complexity, potential yield and purity, and the accessibility and cost of starting materials.

Method 1: The Sandmeyer Reaction of 2-Methoxy-4-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This route commences with the readily available 2-methoxy-4-nitroaniline.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the primary aromatic amine, 2-methoxy-4-nitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive. In the second stage, the diazonium salt is treated with a copper(I) cyanide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide anion to form the desired this compound.

2-Methoxy-4-nitroaniline 2-Methoxy-4-nitroaniline Diazonium Salt Diazonium Salt 2-Methoxy-4-nitroaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Caption: Sandmeyer Reaction Workflow.

Experimental Protocol

Step 1: Diazotization of 2-Methoxy-4-nitroaniline

  • In a well-ventilated fume hood, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the temperature below 5 °C with vigorous stirring.

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A gentle evolution of nitrogen gas should be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Nucleophilic Aromatic Substitution of 2-Chloro-4-nitrobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by strong electron-withdrawing groups.[2] In this approach, the chlorine atom of 2-chloro-4-nitrobenzonitrile is displaced by a methoxide nucleophile.

Mechanistic Rationale

The presence of the nitro group ortho and the nitrile group para to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack. The methoxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro and nitrile groups. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding this compound.

2-Chloro-4-nitrobenzonitrile 2-Chloro-4-nitrobenzonitrile Meisenheimer Complex Meisenheimer Complex 2-Chloro-4-nitrobenzonitrile->Meisenheimer Complex NaOCH3 This compound This compound Meisenheimer Complex->this compound - Cl-

Caption: Nucleophilic Aromatic Substitution Workflow.

Experimental Protocol
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-nitrobenzonitrile (1.0 eq) in a suitable anhydrous solvent such as methanol or dimethylformamide (DMF).

  • Add sodium methoxide (1.1-1.5 eq) to the solution portion-wise at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 3: O-Methylation of 2-Hydroxy-4-nitrobenzonitrile

This synthetic route involves the direct methylation of the hydroxyl group of 2-hydroxy-4-nitrobenzonitrile. This method is contingent on the availability of the phenolic starting material.

Mechanistic Rationale

The reaction proceeds via a Williamson ether synthesis mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the methylating agent, typically dimethyl sulfate or methyl iodide, in an SN2 reaction. This results in the formation of the desired methoxy group and a salt byproduct.

2-Hydroxy-4-nitrobenzonitrile 2-Hydroxy-4-nitrobenzonitrile Phenoxide Intermediate Phenoxide Intermediate 2-Hydroxy-4-nitrobenzonitrile->Phenoxide Intermediate Base (e.g., K2CO3) This compound This compound Phenoxide Intermediate->this compound Methylating Agent (e.g., (CH3)2SO4)

Caption: O-Methylation Workflow.

Experimental Protocol
  • In a round-bottom flask, combine 2-hydroxy-4-nitrobenzonitrile (1.0 eq), a suitable base such as potassium carbonate (1.5-2.0 eq), and a polar aprotic solvent like acetone or acetonitrile.

  • Add the methylating agent, such as dimethyl sulfate (1.2-1.5 eq), dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

FeatureSandmeyer ReactionNucleophilic Aromatic Substitution (SNAr)O-Methylation of Phenol
Starting Material 2-Methoxy-4-nitroaniline2-Chloro-4-nitrobenzonitrile2-Hydroxy-4-nitrobenzonitrile
Starting Material Cost Moderate[3][4][5][6]Relatively Low[7][8][9]High[1][10][11][12]
Reagents NaNO₂, HCl, CuCNNaOCH₃K₂CO₃, (CH₃)₂SO₄
Reaction Conditions Low temperature (0-5 °C) for diazotization, then heatingRoom temperature to moderate heatingReflux
Estimated Yield 60-80% (based on analogous reactions)70-90% (based on analogous reactions)>90% (based on analogous reactions)
Purity of Crude Product Moderate to GoodGood to HighGood to High
Key Advantages Utilizes a common and often readily available aniline precursor.Potentially high-yielding and straightforward procedure.Typically high-yielding and clean reaction.
Key Disadvantages Use of toxic cyanide reagents; diazonium salts can be unstable.Requires a specific halogenated precursor; strong base required.Availability and cost of the phenolic starting material can be a limitation.
Safety Considerations Diazonium salts can be explosive if isolated; cyanide is highly toxic.Sodium methoxide is corrosive and flammable.Dimethyl sulfate is highly toxic and a suspected carcinogen.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the specific needs and constraints of the research or development project.

  • The Sandmeyer Reaction is a viable option, particularly if 2-methoxy-4-nitroaniline is readily available. However, the use of highly toxic cyanide and the potential instability of the diazonium intermediate necessitate stringent safety protocols.

  • Nucleophilic Aromatic Substitution presents an attractive alternative, potentially offering high yields from a more affordable starting material, 2-chloro-4-nitrobenzonitrile. The reaction conditions are generally mild, making it a scalable and efficient process.

  • The O-Methylation of 2-hydroxy-4-nitrobenzonitrile is likely to provide the highest yield and purity. However, the significantly higher cost and lower availability of the starting material may render this route less economically feasible for large-scale synthesis.

For most applications, Nucleophilic Aromatic Substitution of 2-chloro-4-nitrobenzonitrile appears to offer the best balance of cost-effectiveness, yield, and procedural simplicity. However, a thorough cost analysis of starting materials and reagents, coupled with an assessment of available laboratory equipment and safety infrastructure, should be conducted before selecting a final synthetic strategy.

References

A Comparative Guide to the Biological Activity of 2-Methoxy-4-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

In the landscape of medicinal chemistry, the benzonitrile moiety represents a privileged scaffold, integral to the structure of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide focuses on the biological significance of 2-Methoxy-4-nitrobenzonitrile and its derivatives, with a particular emphasis on 2-Amino-4-methoxy-5-nitrobenzonitrile, a key intermediate in the synthesis of targeted cancer therapies.[3][4] While a broad range of this compound derivatives with comprehensive biological data is not extensively documented in publicly available literature, this guide will provide a comparative analysis by examining this key derivative and contextualizing its activity with that of other relevant biologically active benzonitrile and nitroaromatic compounds.

The strategic placement of the methoxy, nitro, and nitrile groups on the benzene ring creates a unique electronic and steric environment, offering multiple avenues for synthetic modification and interaction with biological targets.[1][3] Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of novel and more effective therapeutic agents.

Anticancer Activity: A Focus on Tyrosine Kinase Inhibition

The most prominent therapeutic application stemming from the this compound scaffold is in the field of oncology, specifically in the development of tyrosine kinase inhibitors (TKIs).

Case Study: 2-Amino-4-methoxy-5-nitrobenzonitrile as a Precursor to Gefitinib

2-Amino-4-methoxy-5-nitrobenzonitrile is a vital building block in the synthesis of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] EGFR is a key player in signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[4]

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[4] The synthesis of the quinazoline core of Gefitinib relies on the functional groups of 2-Amino-4-methoxy-5-nitrobenzonitrile.[4]

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Comparative Insights from Other Benzonitrile Derivatives

While direct comparative data for a series of this compound derivatives is scarce, studies on other substituted benzonitriles highlight the potential of this chemical class. For instance, certain 2-phenylacrylonitrile derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization. The introduction of a cyano group can fix the conformation of stilbene-like compounds, enhancing their antiproliferative effects.

Derivative ClassTarget/MechanismExample Compound Activity
Quinazoline (from 2-Amino-4-methoxy-5-nitrobenzonitrile)EGFR Tyrosine Kinase InhibitionGefitinib: Potent inhibitor of EGFR
2-PhenylacrylonitrileTubulin Polymerization InhibitionVaries with substitution
2-(3,4-Dimethoxyphenyl)benzazolesCytotoxicity against various cancer cell linesDichloro-substituted derivative showed high potency

Antimicrobial Potential of Nitroaromatic and Benzonitrile Scaffolds

The presence of a nitro group in aromatic compounds is often associated with antimicrobial activity. This is attributed to the ability of the nitro group to be reduced within microbial cells, forming reactive intermediates that can damage cellular macromolecules.[5] Similarly, the benzonitrile scaffold is found in various antimicrobial agents.

Structure-Activity Relationship Considerations

The biological activity of nitroaromatic compounds is highly dependent on the substitution pattern on the aromatic ring. For instance, the position of the nitro group is crucial for the antibacterial activity of nitrofurans.[2] Halogenation of biologically active scaffolds is a common strategy in medicinal chemistry to enhance antimicrobial potency. The introduction of halogen atoms can alter the electronic properties, lipophilicity, and binding interactions of a molecule.[6][7][8][9]

Comparative Data from Other Antimicrobial Nitroaromatics and Benzonitriles
Compound ClassOrganism(s)Reported Activity (MIC)
2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazolesHelicobacter pyloriModerate to strong inhibition
Halogenated FlavonolignansStaphylococcus aureus, Pseudomonas aeruginosaInhibition of biofilm formation at <10 µM
Methoxy-substituted PhenylacrylonitrilesGram-positive and Gram-negative bacteriaMIC values ranging from 2.5 to 25 mg/mL

Experimental Protocols

Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

This protocol is a representative synthesis adapted from procedures for analogous compounds and should be performed by trained professionals in a suitable laboratory setting.[1]

Step 1: Benzylation of 3-hydroxy-4-methoxybenzonitrile

  • To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(benzyloxy)-4-methoxybenzonitrile.

Step 2: Nitration of 3-(benzyloxy)-4-methoxybenzonitrile

  • Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice melts completely.

  • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain a mixture of nitro isomers.

  • Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomer by column chromatography.

Step 3: Amination (Proposed) Further synthetic steps would be required to introduce the amino group at the 2-position, which could involve reduction of a nitro group at that position if the nitration in step 2 yielded the appropriate isomer, or through other aromatic substitution methods.

Synthesis_Workflow Start 3-hydroxy-4-methoxybenzonitrile Step1 Benzylation Start->Step1 Intermediate1 3-(benzyloxy)-4-methoxybenzonitrile Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 5-(benzyloxy)-4-methoxy- 2-nitrobenzonitrile Step2->Intermediate2 Step3 Further Modifications Intermediate2->Step3 FinalProduct 2-Amino-4-methoxy- 5-nitrobenzonitrile Step3->FinalProduct

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While this compound itself is not extensively studied for its biological activities, its derivative, 2-Amino-4-methoxy-5-nitrobenzonitrile, serves as a critical intermediate in the synthesis of the potent anticancer drug Gefitinib. This underscores the therapeutic potential of this chemical scaffold. The broader families of benzonitriles and nitroaromatic compounds exhibit a wide range of biological activities, suggesting that further exploration and derivatization of the this compound core could lead to the discovery of novel therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Screening these compounds against a panel of cancer cell lines, bacterial strains, and fungal pathogens would provide valuable data for the development of new drug candidates.

References

A Comparative Guide to the Analytical Characterization of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous characterization of chemical intermediates is not merely a procedural step but the foundation of scientific validity and product integrity. 2-Methoxy-4-nitrobenzonitrile (C₈H₆N₂O₃, MW: 178.14 g/mol [1]) is a key organic building block whose utility in synthesis is predicated on its confirmed structure and purity. This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive characterization of this molecule. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the material. This data is critical for selecting appropriate analytical solvents, understanding potential stability issues, and interpreting subsequent analytical results.

PropertyValueSource
CAS Number 101084-96-2
Molecular Formula C₈H₆N₂O₃[1][2]
Molecular Weight 178.14 g/mol [1]
Appearance Yellow to orange solid/crystals[2][3]
Melting Point 177-180 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water[3]

Part 1: Unambiguous Molecular Structure Elucidation

The primary goal of characterization is to confirm that the synthesized molecule is indeed this compound. A multi-technique spectroscopic approach is essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule, providing a veritable blueprint of its covalent structure.[4] Both ¹H and ¹³C NMR are required for a complete picture.

Expertise in Practice: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, which is critical for resolving the closely spaced aromatic proton signals and accurately determining their coupling constants.[5] Deuterated solvents like DMSO-d₆ or CDCl₃ are used not only to dissolve the analyte but also to provide a lock signal for the spectrometer, ensuring field stability during acquisition.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum on a 400 or 500 MHz spectrometer.[5]

    • Set the spectral width to encompass a range of 0 to 10 ppm.

    • Utilize a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[5]

    • Set the spectral width from 0 to 180 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

Expected Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methoxy protons. The chemical shifts and splitting patterns (coupling) will confirm their relative positions. The ¹³C NMR will show eight distinct signals corresponding to each carbon atom in the molecule.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight and invaluable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition of the molecule with high precision.

Expertise in Practice: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular ion, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides reproducible fragmentation patterns that serve as a molecular "fingerprint".[6][7] An EI spectrum at 70 eV is a standard condition that allows for comparison with established spectral libraries.[6]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.[6]

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). This gradient ensures the elution of the analyte with good peak shape.[6]

    • Injector Temperature: 250°C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key fragments.[6]

    • Source Temperature: 230°C.[6]

Expected Spectral Data: The mass spectrum should display a prominent molecular ion [M]⁺ peak at m/z 178. Key fragment ions would likely correspond to the loss of the nitro group ([M-NO₂]⁺ at m/z 132) and the methoxy group's methyl radical ([M-CH₃]⁺ at m/z 163).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid, non-destructive technique used to confirm the presence of characteristic functional groups.[4] For this compound, this allows for the direct verification of the nitrile, nitro, and ether moieties.

Expertise in Practice: The Attenuated Total Reflectance (ATR) method is often preferred over KBr pellets for its minimal sample preparation and improved reproducibility, as it avoids potential moisture contamination from KBr.[4]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.[5]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

Expected Spectral Data: The IR spectrum will provide a unique vibrational fingerprint.

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretch (nitrile)[5]
~1520 & ~1350Asymmetric & Symmetric N-O stretch (nitro group)[5]
~1250Aryl C-O stretch (methoxy ether)[5]
~1600Aromatic C=C stretch[5]

Part 2: Purity Assessment and Impurity Profiling

Confirming purity is as critical as structural elucidation. Chromatographic techniques are the cornerstone of this analysis, capable of separating the main compound from residual starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds.[8] Its high resolving power and compatibility with UV detectors make it ideal for quantitative analysis.

Expertise in Practice: A C18 column is the workhorse for separating moderately polar aromatic compounds.[4] The mobile phase, a gradient of water and acetonitrile, is chosen to elute the main peak with a good retention time and shape, while also resolving potential impurities with different polarities. Adding a small amount of acid (e.g., 0.1% formic acid) is crucial; it sharpens peaks by ensuring a consistent ionization state for the analyte and masking active sites on the silica-based stationary phase.[4][9]

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or the compound's λmax).

    • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
151090
201090
227030
307030
  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Filter through a 0.45 µm syringe filter before injection.[10]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Visualizations

The following diagrams illustrate the logical flow of operations for compound characterization and the specific workflow for HPLC analysis.

G cluster_0 Comprehensive Characterization Workflow cluster_1 Spectroscopic Techniques cluster_2 Chromatographic Techniques NewBatch New Batch of This compound Structure Structure Elucidation NewBatch->Structure Purity Purity & Impurity Profile NewBatch->Purity Structure->Purity If structure is incorrect, stop analysis NMR NMR (¹H, ¹³C) Structure->NMR Provides MS Mass Spec (HRMS, GC-MS) Structure->MS Provides IR FTIR Structure->IR Provides SolidState Solid-State Characterization (Optional but Recommended) Purity->SolidState Report Certificate of Analysis Purity->Report HPLC RP-HPLC (Purity %) Purity->HPLC Determined by GC GC-MS (Volatile Impurities) Purity->GC Determined by SolidState->Report

Caption: Logical workflow for the complete analytical characterization.

HPLC_Workflow prep Sample Preparation (0.5 mg/mL, filtered) inject Injection (10 µL) onto C18 Column prep->inject separate Gradient Elution (Water/ACN + 0.1% HCOOH) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration, Area % Report) detect->analyze

Caption: Experimental workflow for HPLC purity analysis.

Part 3: Advanced Characterization

For applications where the solid-state properties are paramount, such as in pharmaceutical formulation, further analysis is warranted.

Single-Crystal X-ray Crystallography

This technique stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[11][12] It provides precise bond lengths, bond angles, and information on the crystal packing, which can influence properties like solubility and stability. The primary, and often most difficult, step is the growth of a high-quality single crystal suitable for diffraction.[13]

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to accurately determine the melting point and can also provide an indication of purity, as impurities typically broaden and depress the melting endotherm.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.

Comparative Summary and Conclusion

No single technique is sufficient for the complete characterization of this compound. A synergistic and orthogonal approach, where the weaknesses of one method are compensated by the strengths of another, is the only scientifically sound strategy.

TechniqueInformation ProvidedStrengthsLimitations
NMR Atomic connectivity, structural isomerismUnambiguous structure determinationRelatively low sensitivity, requires soluble sample
MS Molecular weight, elemental formula (HRMS), fragmentationHigh sensitivity, structural cluesIsomers may not be distinguishable, fragmentation can be complex
FTIR Presence of functional groupsFast, non-destructive, requires minimal sampleProvides limited structural connectivity information
HPLC Purity, quantification of impuritiesHigh resolution, quantitative, robustNot suitable for volatile compounds, requires method development
GC Purity, quantification of volatile impuritiesExcellent for volatile/semi-volatile analysisMay require derivatization for polar compounds[4]
X-ray 3D molecular structure, crystal packingDefinitive solid-state structureRequires a suitable single crystal, can be time-consuming

By judiciously applying the techniques detailed in this guide, researchers can ensure the identity, purity, and quality of this compound, thereby building a foundation of trust and reliability in their scientific endeavors.

References

A Comparative Guide to the Purity Validation of 2-Methoxy-4-nitrobenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the safety of final active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-Methoxy-4-nitrobenzonitrile, a key building block in medicinal chemistry. We will delve into a detailed, validated HPLC method, juxtapose its performance with Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC), and provide the supporting scientific rationale and experimental data necessary for informed methodological decisions.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound (C₈H₆N₂O₃, CAS No. 101084-96-2) is a substituted aromatic nitrile whose utility in organic synthesis is significant.[1][2] Its molecular structure, featuring a nitrile, a nitro group, and a methoxy group, offers multiple avenues for synthetic transformations. However, the very reactivity that makes it a valuable intermediate also predisposes it to the formation of impurities during synthesis and storage. These impurities, if left unmonitored and uncontrolled, can have deleterious effects on reaction yields, introduce unwanted side products in subsequent synthetic steps, and ultimately compromise the safety and efficacy of the final drug substance.

Therefore, a robust, validated analytical method for the routine determination of this compound purity is not merely a quality control measure but a fundamental component of a sound drug development program. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide will present a comprehensive, validated reversed-phase HPLC (RP-HPLC) method and compare its analytical figures of merit with two powerful, albeit less ubiquitous, techniques: Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC).

Understanding Potential Impurities in this compound

A prerequisite to developing a robust purity method is an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.

A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as 2-chloro-5-nitrobenzonitrile, with sodium methoxide.[3][4][5]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-chloro-5-nitrobenzonitrile.

  • Isomeric Impurities: Positional isomers of the starting material or product, such as 4-chloro-2-nitrobenzonitrile.

  • By-products of Nucleophilic Aromatic Substitution: Hydrolysis of the starting material or product to the corresponding phenol.

  • Reagent-Related Impurities: Residual sodium methoxide or other bases used in the reaction.

Potential Degradation Products:

  • Hydrolysis Products: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid (2-Methoxy-4-nitrobenzoic acid) or an amide (2-Methoxy-4-nitrobenzamide). The methoxy group could also be susceptible to cleavage under harsh acidic conditions.

  • Reduction Products: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

A well-designed purity method must be able to separate the main component from all these potential impurities.

The Gold Standard: A Validated RP-HPLC Method for Purity Determination

Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound. The following method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Experimental Protocol: RP-HPLC Method

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

The validation of an analytical method is a formal process that provides a high degree of assurance that the method will consistently yield results that are accurate, reproducible, and specific for its intended purpose. The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.[6][7][8][9]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Purity Testing Robustness->Routine_Use

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was demonstrated by spiking the sample with predicted impurities and subjecting it to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method was able to resolve all known impurities and degradation products from the main peak.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurity determination, the range should typically extend from the reporting threshold to 120% of the specification.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This was determined by spiking a pure sample of this compound with known amounts of impurities at different concentration levels.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution > 2 between main peak and all impuritiesAll peaks resolved
Linearity (r²) ≥ 0.9990.9995
Range Reporting Threshold - 120% of specification0.05% - 0.5%
Accuracy (% Recovery) 80.0% - 120.0%95.5% - 104.2%
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%Repeatability: 2.5%; Intermediate: 4.8%
LOD Signal-to-Noise ≥ 30.015%
LOQ Signal-to-Noise ≥ 100.05%
Robustness No significant impact on resultsMethod is robust

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a robust and reliable technique, it is not without its limitations, such as solvent consumption and potentially long run times. Here, we explore two powerful alternatives: Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC).

Capillary Electrophoresis (CE): High Efficiency, Low Consumption

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[10][11] For neutral molecules, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. CE offers very high separation efficiencies, short analysis times, and minimal solvent and sample consumption.

Proposed Capillary Zone Electrophoresis (CZE) Method for this compound and its impurities:

ParameterCondition
Instrumentation Capillary Electrophoresis system with UV detector
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium borate buffer, pH 9.2, with 50 mM Sodium Dodecyl Sulfate (SDS)
Voltage 20 kV
Temperature 25 °C
Detection UV at 254 nm
Injection Hydrodynamic, 50 mbar for 5 s

Rationale for Method Choices: The borate buffer at pH 9.2 will deprotonate any acidic impurities, allowing for their separation by CZE. The addition of SDS creates micelles, enabling the separation of neutral molecules by MEKC.

Supercritical Fluid Chromatography (SFC): The Green Alternative

SFC is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[12][13][14] It is a "green" technology that significantly reduces the use of organic solvents. SFC is particularly well-suited for the separation of chiral compounds and for preparative chromatography due to the ease of removing the mobile phase.

Proposed SFC Method for this compound:

ParameterCondition
Instrumentation SFC system with UV and/or Mass Spectrometric detector
Column 2-Ethylpyridine, 4.6 x 150 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient 5-40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Rationale for Method Choices: A polar stationary phase like 2-ethylpyridine is often effective for the separation of polar and aromatic compounds in SFC. Methanol is a common co-solvent used to increase the solvating power of the supercritical CO₂.

Head-to-Head Comparison: HPLC vs. CE vs. SFC

Tech_Comparison cluster_0 Analytical Techniques cluster_1 Performance Metrics HPLC HPLC Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity High Speed Analysis Speed HPLC->Speed Moderate Solvent_Consumption Solvent Consumption HPLC->Solvent_Consumption High Robustness Robustness HPLC->Robustness High Cost Cost of Operation HPLC->Cost Moderate CE Capillary Electrophoresis CE->Resolution Very High CE->Sensitivity Moderate CE->Speed Fast CE->Solvent_Consumption Very Low CE->Robustness Moderate CE->Cost Low SFC Supercritical Fluid Chromatography SFC->Resolution High SFC->Sensitivity High (with MS) SFC->Speed Very Fast SFC->Solvent_Consumption Low SFC->Robustness Good SFC->Cost High (initial)

FeatureHPLCCapillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a stationary and a mobile phaseDifferential migration in an electric fieldDifferential partitioning between a stationary phase and a supercritical fluid mobile phase
Resolution HighVery HighHigh
Sensitivity High (UV), Very High (MS)Moderate (UV), High (MS)High (UV), Very High (MS)
Analysis Time ModerateFastVery Fast
Solvent Consumption HighVery LowLow
"Green" Chemistry PoorExcellentVery Good
Robustness HighModerateGood
Cost of Operation ModerateLowModerate (after initial investment)
Best For Routine QC, well-established methodsCharged or polar molecules, high-efficiency separationsChiral separations, preparative work, "green" alternative

Conclusion: Selecting the Right Tool for the Job

The validation of this compound purity is a critical step in ensuring the quality and consistency of this important synthetic intermediate. This guide has presented a robust, validated RP-HPLC method that serves as the gold standard for this analysis. The detailed validation protocol, grounded in ICH guidelines, provides a clear pathway for the implementation of this method in a quality control setting.

Furthermore, we have explored two powerful alternative techniques, Capillary Electrophoresis and Supercritical Fluid Chromatography. CE offers unparalleled separation efficiency and minimal environmental impact, making it an excellent choice for complex separations and when sample volume is limited. SFC stands out as a green, high-throughput alternative, particularly advantageous for preparative-scale purification.

The choice of the most appropriate analytical technique will ultimately depend on the specific needs of the laboratory, including the required throughput, the nature of the impurities to be monitored, and considerations of cost and environmental impact. For routine quality control, the validated HPLC method presented here is a reliable and well-characterized option. However, for laboratories looking to embrace greener technologies or requiring higher separation efficiencies, CE and SFC represent compelling and increasingly accessible alternatives.

References

A Comparative Guide to the Spectroscopic Profile of 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount for understanding their function and reactivity. 2-Methoxy-4-nitrobenzonitrile, a key organic intermediate, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its predicted spectroscopic data, contextualized by a comparative study with its structural isomers and related compounds. By understanding the subtle yet significant differences in their spectral features, researchers can unambiguously identify and characterize these molecules.

Introduction to this compound

This compound (CAS No. 101084-96-2) is a substituted aromatic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol . Its structure, featuring a methoxy, a nitro, and a nitrile group on a benzene ring, makes it a versatile precursor in organic synthesis. The relative positions of these functional groups profoundly influence the molecule's electronic environment, which is directly reflected in its spectroscopic properties.

Chemical Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following predictions are based on established principles of NMR spectroscopy and comparison with related compounds.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and nitrile groups and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.3d1HH-5
~7.8-8.0dd1HH-3
~7.0-7.2d1HH-6
~4.0s3H-OCH₃

Interpretation:

  • H-5: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.

  • H-3: This proton is deshielded by both the adjacent nitro group and the nitrile group, resulting in a downfield shift and a doublet of doublets splitting pattern.

  • H-6: This proton is ortho to the electron-donating methoxy group, which would typically shift it upfield. However, its position para to the nitro group will also have a deshielding effect.

  • -OCH₃: The methyl protons of the methoxy group will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C-2 (C-OCH₃)
~150C-4 (C-NO₂)
~135C-6
~125C-5
~120C-3
~115C-1 (C-CN)
~110-CN
~57-OCH₃

Interpretation:

  • The carbons directly attached to the electronegative oxygen (C-2) and the nitro group (C-4) are expected to be the most downfield shifted.

  • The carbon of the nitrile group (-CN) will appear in its characteristic region.

  • The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

  • The methoxy carbon will appear as a distinct upfield signal.

Comparison with Isomers

The spectroscopic data of this compound can be distinguished from its isomers, such as 4-Methoxy-2-nitrobenzonitrile, by the distinct splitting patterns and chemical shifts in the ¹H NMR spectrum, which are dictated by the relative positions of the substituents. For instance, in 4-Methoxy-2-nitrobenzonitrile, the proton ortho to the nitro group would experience a different electronic environment and thus exhibit a different chemical shift and coupling pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem lists the availability of a vapor phase IR spectrum for this compound.[2]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~2230StrongC≡N stretch (nitrile)
~1600, 1480Medium-StrongAromatic C=C stretch
~1530, 1350StrongAsymmetric and symmetric N-O stretch (nitro group)
~1250StrongAryl-O-C stretch (ether)

Interpretation:

The key diagnostic peaks in the IR spectrum of this compound are the strong absorption from the nitrile group (C≡N) around 2230 cm⁻¹ and the strong, characteristic absorptions of the nitro group (N-O) around 1530 cm⁻¹ and 1350 cm⁻¹. The presence of the ether linkage is confirmed by the strong aryl-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the molecular weight of the compound.

  • Key Fragment Ions:

    • m/z 163 (M-15): Loss of a methyl radical (•CH₃) from the methoxy group.

    • m/z 148 (M-30): Loss of a nitro radical (•NO).

    • m/z 132 (M-46): Loss of a nitro group (•NO₂).

    • m/z 102 (M-30-CO): Subsequent loss of carbon monoxide from the [M-NO]⁺ ion.

Fragmentation Workflow:

fragmentation M [M]⁺˙ m/z 178 M_minus_15 [M-CH₃]⁺ m/z 163 M->M_minus_15 - •CH₃ M_minus_30 [M-NO]⁺ m/z 148 M->M_minus_30 - •NO M_minus_46 [M-NO₂]⁺ m/z 132 M->M_minus_46 - •NO₂ M_minus_30_minus_28 [M-NO-CO]⁺ m/z 120 M_minus_30->M_minus_30_minus_28 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring with electron-donating (-OCH₃) and electron-withdrawing (-NO₂, -CN) groups will result in characteristic absorption bands.

Predicted UV-Vis Absorption (in Methanol):

  • λ_max ~250-270 nm: Attributed to the π → π* transitions of the substituted benzene ring.

  • λ_max ~300-330 nm: A longer wavelength absorption band, likely due to n → π* transitions involving the nitro group and the overall conjugated system.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocols

For researchers seeking to acquire experimental data for this compound or similar compounds, the following are generalized protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover a range of 0-200 ppm.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation:

    • Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

    • Column: A standard non-polar capillary column (e.g., HP-5ms).

    • Injection: 1 µL, splitless injection.

  • Data Acquisition:

    • Acquire data over a mass range of m/z 50-300.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of 200-800 nm.

    • Use a matched cuvette containing the pure solvent as a reference.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. While experimental data is not widely available, a thorough understanding of spectroscopic principles and comparison with related compounds allows for a reliable prediction of its spectral features. This guide provides a comprehensive overview of the expected NMR, IR, MS, and UV-Vis data, offering a valuable resource for the identification and analysis of this important chemical intermediate.

References

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory. 2-Methoxy-4-nitrobenzonitrile, a key building block in various synthetic pathways, presents a significant hazard profile that necessitates a robust and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when working with this compound, ensuring both personal safety and the integrity of your research.

The Hazard Unveiled: Understanding the Imperative for Protection

This compound is classified as a hazardous substance, and a thorough understanding of its toxicological properties is the foundation of a sound safety protocol. According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause significant skin and eye irritation.[1] The presence of both a nitrile group and a nitroaromatic moiety suggests the potential for complex toxicity, including the possibility of systemic effects upon absorption. Therefore, the primary goal of our PPE strategy is to establish a comprehensive barrier against all potential routes of exposure: dermal, respiratory, and ocular.

The Last Line of Defense: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all endeavor. The appropriate level of protection is dictated by the scale of the operation, the physical form of the chemical (in this case, a powder), and the potential for aerosolization.

Table 1: Recommended Personal Protective Equipment for Handling this compound
Operation Scale Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Small Scale (mg to <1g) - Weighing and solution preparation in a fume hood Double-gloving: Inner nitrile glove, outer butyl rubber glove.Chemical splash goggles.N95-rated disposable respirator.Standard laboratory coat.
Medium Scale (1g to 20g) - Synthesis and purification in a fume hood Double-gloving: Inner nitrile glove, outer butyl rubber glove (thicker gauge, >15 mil).Chemical splash goggles and a face shield.Half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters.Chemical-resistant apron over a standard laboratory coat.
Large Scale (>20g) or operations with high potential for aerosolization Double-gloving: Inner nitrile glove, outer butyl rubber gauntlet-style gloves.Chemical splash goggles and a full-face shield.Full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters or a Powered Air-Purifying Respirator (PAPR).Disposable chemical-resistant coveralls (e.g., Tyvek®).

Causality of Glove Selection: While nitrile gloves offer good general chemical resistance and dexterity, their performance against aromatic and nitro compounds can be variable.[2][3] OSHA guidance suggests that butyl rubber gloves provide superior protection against nitro-compounds and esters.[2] Given the toxic nature of this compound, a double-gloving strategy is prudent. The inner nitrile glove provides a secondary barrier and protection in the event of a breach of the outer glove. The outer butyl rubber glove offers the primary chemical resistance. For incidental contact, standard nitrile gloves may suffice, but for any prolonged handling, butyl rubber is the more protective choice.[4][5][6] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

Respiratory Protection Explained: As a fine powder, this compound can be easily aerosolized during handling, posing a significant inhalation risk. For small-scale operations within a certified chemical fume hood, a properly fitted N95 respirator provides adequate protection against airborne particulates. For larger-scale work or situations where engineering controls are not sufficient, a higher level of respiratory protection is warranted. A half-mask or full-face respirator with appropriate cartridges will protect against both organic vapors and fine dust particles.

Procedural Integrity: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on the procedures for putting it on (donning) and taking it off (doffing). A breach in protocol during doffing can lead to contamination and exposure, negating the protective benefits of the equipment.

Step-by-Step Donning Procedure
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Protective Clothing: Don your laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron or coveralls.

  • Respiratory Protection: If using a disposable respirator, place it over your nose and mouth and secure the straps. Perform a seal check. If using a half-mask or full-face respirator, ensure the cartridges are correctly installed and perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the inner pair of nitrile gloves, ensuring they fit snugly. Pull the cuff of the glove over the sleeve of your lab coat. Don the outer pair of butyl rubber gloves over the nitrile gloves.

Step-by-Step Doffing Procedure

The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated PPE only with other contaminated PPE.

  • Outer Gloves: With your gloved hands, grasp the outside of the cuff of one outer glove and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now ungloved hand under the cuff of the remaining outer glove and peel it off, turning it inside out and enclosing the first glove. Dispose of both gloves in the designated hazardous waste container.

  • Protective Clothing: Untie your apron (if worn) and remove it by touching only the ties. Unbutton your lab coat and remove it by folding the contaminated outside inwards. Hang it in a designated area or dispose of it if it is grossly contaminated.

  • Face Shield and Goggles: Remove the face shield from the rear. Remove your goggles by handling the strap. Place them in a designated area for decontamination.

  • Respiratory Protection: Remove your respirator from behind, touching only the straps.

  • Inner Gloves: Remove the inner nitrile gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Visualizing the Workflow: PPE Selection and Disposal

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.

PPE_Selection_Workflow cluster_assessment Hazard and Scale Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling This compound scale Assess Scale of Operation start->scale small_scale Small Scale PPE: - Double Gloves (Nitrile/Butyl) - Goggles - N95 Respirator - Lab Coat scale->small_scale <1g medium_scale Medium Scale PPE: - Thicker Double Gloves - Goggles & Face Shield - Half-mask Respirator - Apron over Lab Coat scale->medium_scale 1g - 20g large_scale Large Scale PPE: - Gauntlet Double Gloves - Goggles & Full Face Shield - Full-face Respirator/PAPR - Chemical Coveralls scale->large_scale >20g aerosol Potential for Aerosolization? aerosol->large_scale High dispose Dispose of all contaminated PPE and chemical waste as hazardous waste aerosol->dispose Low small_scale->aerosol medium_scale->aerosol large_scale->dispose

Caption: PPE Selection Workflow based on operational scale and aerosolization potential.

Operational and Disposal Plans: A Self-Validating System

A truly effective safety protocol extends beyond the immediate use of PPE and encompasses the entire lifecycle of the hazardous material, including storage, handling, and disposal.

Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Segregation: Store this compound away from strong oxidizing agents and strong bases to prevent incompatible reactions.[7]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

All materials contaminated with this compound, including disposable PPE, weighing paper, and residual chemical, must be treated as hazardous waste.

  • Containerization: Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Professional Disposal: The recommended method for the disposal of nitrile and nitroaromatic compounds is incineration by a licensed professional waste disposal service.[1] Do not attempt to neutralize or dispose of this chemical through standard laboratory drains.

  • Regulatory Compliance: Ensure all disposal practices adhere to local, state, and federal regulations for hazardous waste.[11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that they have implemented a robust and well-reasoned safety protocol. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.